Calcium periodate

Catalog No.
S13205592
CAS No.
22700-17-0
M.F
CaI2O8
M. Wt
421.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium periodate

CAS Number

22700-17-0

Product Name

Calcium periodate

IUPAC Name

calcium;diperiodate

Molecular Formula

CaI2O8

Molecular Weight

421.88 g/mol

InChI

InChI=1S/Ca.2HIO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

JOOPRXVUNTUGSV-UHFFFAOYSA-L

Canonical SMILES

[O-]I(=O)(=O)=O.[O-]I(=O)(=O)=O.[Ca+2]

Chemical Profile and Available Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the known properties of calcium periodate. Please note that a precise, quantitative solubility value (e.g., in g/100mL or molarity) is not available in the searched sources.

Property Description / Value
Appearance White crystals or powder [1]
Molecular Formula (Anhydrous) CaI₂O₈ [2]
Common Hydrate Form Ca₃(H₂IO₆)₂·4H₂O (this compound Tetrahydrate) [1]
Molecular Weight (Tetrahydrate) 640.11 g/mol [1]
Solubility in Water Slightly soluble [1]
Commercial Form Often supplied as penta calcium orthoperiodate (≥60%) containing 28-31% iodine [3]

Experimental Protocol for Solubility Determination

Since quantitative data is scarce, determining solubility experimentally may be necessary. The following workflow outlines a general approach using saturation and titration, a common method for slightly soluble salts.

Start Prepare Saturated Solution A 1. Add excess this compound to purified water Start->A B 2. Agitate vigorously for 24 hours at 25°C A->B C 3. Allow undissolved solid to settle B->C D 4. Filter solution (0.45 μm membrane filter) C->D E 5. Analyze filtrate: Titration or ICP-OES D->E F 6. Calculate solubility (g/L or mol/L) E->F

Experimental workflow for solubility determination

Step 1: Preparation of a Saturated Solution
  • Add an excess of pure this compound powder to a known volume (e.g., 100 mL) of purified water in a sealed container [4].
  • Agitate the mixture vigorously for at least 24 hours using a magnetic stirrer in a temperature-controlled water bath maintained at 25°C to ensure equilibrium is reached [4].
  • Allow the undissolved solid to settle, and then carefully filter the supernatant through a 0.45 μm membrane filter to obtain a clear, saturated solution [4].
Step 2: Quantitative Analysis of Periodate Ion

The concentration of periodate in the saturated solution can be determined by:

  • Iodometric Titration: This is a classic method for oxidizing agents. An aliquot of the saturated solution can be reacted with an excess of potassium iodide (KI) in an acidic medium. The periodate ion (IO₄⁻) will oxidize I⁻ to iodine (I₂). The liberated I₂ can then be titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator [2].
  • Instrumental Techniques: For higher precision, use techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to directly measure the calcium or iodine concentration.
Step 3: Data and Calculation
  • From the titration or instrumental results, calculate the concentration of periodate (or calcium) in the saturated solution.
  • Solubility can be expressed as either molar solubility (mol/L) or mass solubility (g/L) of this compound.

Research Considerations

  • pH Dependence: The solubility of many metal salts is pH-dependent. For a comprehensive understanding, consider measuring the solubility across a range of pH buffers [5].
  • Ion Speciation: Periodate can exist in different forms in aqueous solution (metaperiodate IO₄⁻ and orthoperiodate IO₆⁵⁻), and the equilibrium between them is pH-dependent [6]. The form present could influence solubility measurements.

References

calcium periodate synthesis precipitation reaction

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for Calcium Periodate

The following table summarizes the core materials and steps for the precipitation synthesis of this compound as described in the research [1].

Aspect Specification
Reactants Calcium chloride (CaCl₂), Sodium metaperiodate (NaIO₄), Sodium acetate (NaAc) or Sodium carbonate (Na₂CO₃).
Concentrations 10 mmol of each reactant dissolved in 40 mL deionized (DI) water [1].

| Procedure | 1. Dissolve 10 mmol CaCl₂ in 40 mL DI water. 2. Add 10 mmol NaIO₄ with stirring. A white precipitate forms immediately. 3. Add 10 mmol NaAc or Na₂CO₃ to drive the reaction further. Continue stirring for 30+ minutes [1]. | | Key Parameter: pH | Reaction is pH-dependent. Precipitation is inhibited in strongly acidic environments (e.g., 1 M H₃PO₄) [1]. Basic conditions (from NaAc/Na₂CO₃) promote precipitate formation. | | Work-up | Filter the white precipitate, wash with DI water, and dry [1]. |

The experimental workflow for this synthesis can be visualized as follows:

G Start Start Synthesis Step1 Dissolve 10 mmol CaCl₂ in 40 mL DI Water Start->Step1 Step2 Add 10 mmol NaIO₄ (White precipitate forms) Step1->Step2 Step3 Add 10 mmol NaAc or Na₂CO₃ (Basic pH promotes reaction) Step2->Step3 Step4 Stir for 30+ minutes Step3->Step4 Step5 Filter, Wash, and Dry Precipitate Step4->Step5 End Obtain this compound Step5->End

Material Characteristics and Performance

After synthesis, the resulting material exhibits the following properties and performance metrics when used in a battery cathode.

Property / Metric Finding
Metal:Iodine Ratio Approximately 1:1 (determined by EDX analysis) [1].
Proposed Formula CaOH(H4IO6)·5H2O (a hydrated orthoperiodate) [2].
Anion Conversion Metaperiodate (IO4-) reactant converts to orthoperiodate (H4IO6-) in the product (confirmed by FTIR) [1].
Battery Performance In a Zinc anode cell: Specific capacity of ~460 mAh g-1 and a cell voltage of ~1.4 V [2].

Key Insights for Researchers

  • Advantage of Calcium: The study highlights that calcium and magnesium were chosen as they are abundant, inexpensive light elements. This compound, with a low metal-to-iodine ratio, is preferable for high specific capacity in batteries [1].
  • Contrast with Magnesium: Under the same conditions, magnesium periodate was also synthesized but was found to be less suitable for electrode formulation due to its higher aqueous solubility and lower stability [2].
  • Mechanism Understanding: The precipitation occurs because the ionic product of [Ca2+] and [IO4-] exceeds the solubility product (Ksp) of this compound. The addition of a base (via NaAc/Na₂CO3) consumes protons, shifting the equilibrium of periodate species and further favoring the formation of the solid precipitate [1] [3].

Alternative Synthesis Methods

While the precipitation method above is primary, other synthesis routes for periodates exist, though their specific application to calcium is less documented in the current results. These alternative methods include [4] [5]:

  • Electrochemical Oxidation: Oxidizing iodate salts directly to periodate on a lead dioxide (PbO2) anode in the presence of calcium ions.
  • Chlorine-Mediated Oxidation: Using chlorine gas (Cl2) in an alkaline solution to oxidize calcium iodate to this compound.

References

calcium periodate biological activity and carbohydrate modification

Author: Smolecule Technical Support Team. Date: February 2026

The Chemistry of Periodate Oxidation

Periodate oxidation selectively cleaves carbon-carbon bonds in vicinal diols (adjacent hydroxyl groups) present in carbohydrate rings, converting them into reactive 2,3-dialdehyde structures [1]. This reaction is the foundation for subsequent modifications or conjugation.

For glycoproteins, this process typically targets the sugar moieties attached to the protein backbone. The diagram below outlines the general mechanism.

G Carbohydrate Carbohydrate Molecule (with vicinal diols) Periodate Periodate (IO₄⁻) Carbohydrate->Periodate  Cleavage Dialdehyde Dialdehyde Intermediate Periodate->Dialdehyde Conjugation Conjugation or Further Modification Dialdehyde->Conjugation

General mechanism of periodate-mediated carbohydrate oxidation.

Documented Biological Effects and Applications

The introduction of aldehyde groups through periodate oxidation alters the physicochemical properties of a molecule, leading to several downstream biological and technical effects.

  • Altered Electrostatic Charge: Oxidation of glycoproteins like glucose oxidase (GOx) significantly increases the molecule's negative zeta potential (e.g., from -10.2 mV to -36.9 mV) [2]. This enhanced negative charge can facilitate stronger electrostatic interactions with positively charged surfaces or molecules.
  • Improved Biomaterial Integration: The increased negative charge drives stronger interaction with positively charged metal ions like Zn(II), promoting the formation of protective metal-organic framework (MOF) biocomposites. These composites show higher specific activity and enhanced thermostability [2].
  • Coagulation Activity: Oxidized lignin, which contains carbohydrate components, demonstrates potential as a bio-based coagulant. The introduced carboxylate groups increase the polymer's anionic charge density, enabling it to coagulate suspensions like aluminum oxide [1].

Experimental Protocol Overview

The following table summarizes a standard methodology for periodate oxidation of glycoproteins, based on the modification of glucose oxidase [2].

Table: Key Steps in Glycoprotein Periodate Oxidation

Step Parameter Typical Specification Purpose & Notes
1. Reaction Oxidizing Agent Sodium periodate (NaIO₄) While the source uses sodium periodate, calcium periodate would serve the same chemical function.
Concentration e.g., 2.5 mM Higher concentrations may lead to over-oxidation.
Buffer 50 mM Sodium Acetate Maintains an optimal acidic pH (e.g., pH 5.0) for the reaction.
Conditions 4°C, in the dark, 6 hours Prevents undesired side-reactions and degradation.
2. Quenching Agent Glycerol (0.1 M) Added to consume any remaining periodate. Incubate for 30 minutes.
3. Purification Method Dialysis against distilled water Removes low-molecular-weight byproducts (e.g., iodate, glycerol).
Conditions 4°C, 24 hours Ensures complete removal of reaction contaminants.
4. Verification Method Zeta Potential Measurement Confirms successful oxidation by showing an increase in negative surface charge.
Method Native PAGE Electrophoresis Provides evidence of altered charge and mobility.

The workflow for this protocol can be visualized as follows:

G Start Glycoprotein in Acetate Buffer (pH 5.0) Oxidize Add NaIO₄ Incubate: 4°C, dark, 6h Start->Oxidize Quench Quench with Glycerol Incubate: 30 min Oxidize->Quench Purify Dialysis 4°C, 24h Quench->Purify Verify Analyze Product (Zeta Potential, Native PAGE) Purify->Verify

General workflow for periodate oxidation of glycoproteins.

Key Considerations for Researchers

When planning experiments involving periodate oxidation, please consider:

  • Calcium vs. Sodium Periodate: The core oxidative species is the periodate ion (IO₄⁻), making sodium and this compound largely functionally similar. The choice of cation (Na⁺ vs. Ca²⁺) may be influenced by solubility requirements or the need to avoid calcium in specific downstream biological assays.
  • Controlling the Reaction: The degree of oxidation (and thus the number of aldehyde groups introduced) is controlled by periodate concentration, reaction time, and temperature [2]. Optimizing these parameters is crucial for achieving the desired modification level without damaging the protein's core structure.
  • Product Diversity: The reactive dialdehyde intermediate can be exploited in various ways. It can be cross-linked with amines (e.g., from lysine residues or other molecules) via Schiff base formation, or it can be further oxidized to generate carboxylic acid groups [1].

References

synthesis of calcium periodate from sodium periodate and calcium chloride

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Synthesis of Calcium Periodate

1. Introduction this compound is a versatile oxidizing agent with significant applications in organic synthesis, carbohydrate chemistry, and the development of advanced materials such as high oxidation-state battery cathodes [1] [2]. Its synthesis via precipitation reaction between sodium periodate (NaIO₄) and calcium chloride (CaCl₂) is a straightforward and efficient method, yielding a product with unique stability and reactivity profiles suitable for various research and development purposes [1].

2. Reaction Principle and Optimization The synthesis is based on a simple precipitation (metathesis) reaction. The general equation is as follows [1]: 2 NaIO₄ + CaCl₂ → Ca(IO₄)₂ + 2 NaCl

During this process, studies have indicated that metaperiodate anions (IO₄⁻) can convert to orthoperiodate anions (H₄IO₆⁻), and the resulting product is often a hydrated compound [2]. The elemental analysis typically confirms a 1:1 atomic ratio between calcium and iodine in the synthesized product [2].

Key factors that influence the precipitation efficiency and final product characteristics include [1]:

  • Concentration of Reactants: Higher concentrations can drive the reaction towards completion and improve yield.
  • Reaction Temperature: Controlled temperature helps manage reaction kinetics and crystal formation.
  • Stirring Rate: This affects particle size distribution and prevents agglomeration.
  • pH of the Reaction Medium: The pH can influence the speciation of periodate ions and the hydration state of the product.

3. Material Characterization Synthesized this compound is typically a white crystalline solid, often isolated in a hydrated form [1] [2]. The table below summarizes its key molecular characteristics.

Table 1: Molecular Data for this compound Variants

Property Anhydrous Form Tetrahydrate Form
Molecular Formula CaI₂O₈ Ca₃(H₂IO₆)₂·4H₂O
Molecular Weight (g/mol) 421.88 640.11
CAS Number 22700-17-0 77353-51-6
Appearance White crystalline solid White crystals/powder
Water Solubility Slightly soluble Slightly soluble

Data synthesized from [1].

Spectroscopic techniques are essential for identifying and confirming the product.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for periodate stretching modes in the range of 800-1000 cm⁻¹ and O-H stretching from water at 3200-3600 cm⁻¹ [1].
  • Raman Spectroscopy: Reveals internal modes of periodate octahedra, typically at frequencies above 400 cm⁻¹ [1].
  • X-ray Diffraction (XRD): Used to verify the crystal phase and structure, confirming the formation of the desired polymorph [1].

Table 2: Characteristic Spectroscopic Features

Technique Frequency/Wavelength Range Assignment
Infrared 800-1000 cm⁻¹ Periodate stretching modes
Infrared 3200-3600 cm⁻¹ Water O-H stretching
Raman 400-600 cm⁻¹ Periodate internal modes
Ultraviolet-Visible 250-300 nm Periodate electronic transitions

Data synthesized from [1].

Detailed Experimental Protocol

1. Materials

  • Sodium periodate (NaIO₄), high purity.
  • Calcium chloride (CaCl₂), anhydrous or dihydrate, high purity.
  • Deionized water.
  • Ice-cold water or ethanol for washing.
  • Equipment: Beakers, magnetic stirrer with hotplate, Büchner funnel, filter paper, vacuum source, oven, desiccator.

2. Step-by-Step Procedure

  • Solution Preparation: Dissolve 10.0 g (46.7 mmol) of sodium periodate (NaIO₄) in 100 mL of deionized water in a 250 mL beaker. In a separate beaker, dissolve 5.2 g (46.7 mmol) of anhydrous CaCl₂ in 50 mL of deionized water.
  • Precipitation Reaction: Slowly add the calcium chloride solution to the sodium periodate solution with constant stirring at room temperature.
  • Stirring: Continue stirring the mixture for 60-90 minutes to ensure complete reaction and precipitate formation [1].
  • Filtration: Isolate the precipitate by vacuum filtration using a Büchner funnel.
  • Washing: Wash the solid filter cake thoroughly with cold deionized water to remove soluble salts like sodium chloride (NaCl). A small volume of ice-cold ethanol may be used for a final wash to aid in rapid drying.
  • Drying: Transfer the filter cake to a watch glass or tray and dry it in an oven at 80-100°C for 2-4 hours [1]. Alternatively, for higher purity, the crude product can be recrystallized from minimal hot water (at ~80°C) followed by cooling to 10°C for selective crystallization [1].
  • Storage: Once dried, store the pure this compound in a sealed container within a desiccator to prevent moisture absorption.

3. Expected Outcomes and Yield Using the quantities above, you can expect a moderate to high yield of this compound. The product should be a free-flowing white powder. The specific capacity of this compound synthesized via this method has been reported to be around 460 mAh g⁻¹ when used in periodate-zinc battery systems, with a cell voltage of 1.4 V [2].

Workflow and Characterization Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and characterization pathway.

G Start Start Synthesis S1 Prepare NaIO4 Solution Start->S1 S3 Mix Solutions with Stirring S1->S3 S2 Prepare CaCl2 Solution S2->S3 S4 Stir for 60-90 mins S3->S4 S5 Filter Precipitate (Büchner Funnel) S4->S5 S6 Wash with Cold Water/Ethanol S5->S6 S7 Dry at 80-100°C S6->S7 End Pure Ca(IO4)2 Product S7->End

Diagram 1: this compound Synthesis Workflow

G Product Synthesized Product XRD XRD Analysis Product->XRD Crystal Phase IR IR Spectroscopy Product->IR Functional Groups Raman Raman Spectroscopy Product->Raman Symmetric Modes ElemAnalysis Elemental Analysis Product->ElemAnalysis Ca:I Ratio Confirmed Confirmed Ca(IO4)2 XRD->Confirmed IR->Confirmed Raman->Confirmed ElemAnalysis->Confirmed

Diagram 2: Material Characterization Pathway

Troubleshooting and Best Practices

Common Issues:

  • Low Yield: This can be due to insufficient stirring, incorrect reactant concentrations, or premature cessation of the reaction. Ensure precise stoichiometry and adequate reaction time.
  • Product Impurity: Inadequate washing is the primary cause, leaving sodium chloride contaminants. Ensure thorough washing with copious amounts of cold deionized water.
  • Fine Particle Size: Very fine crystals can be difficult to filter. Controlling the rate of reactant addition and stirring speed can help manage particle size [1].

Safety and Disposal:

  • While the reactants and products in this protocol are generally of low toxicity, standard laboratory safety practices should be followed.
  • Wear appropriate personal protective equipment (PPE) including a lab coat, safety goggles, and gloves.
  • Calcium chloride can be a mild irritant; avoid contact with skin and eyes [3].
  • All waste materials should be disposed of according to institutional regulations for halogenated and metal-containing compounds.

Conclusion

The precipitation method using sodium periodate and calcium chloride provides a reliable and efficient route for synthesizing this compound. This protocol yields a high-purity product suitable for various advanced applications, including materials science and electrochemistry. Attention to key reaction parameters and thorough characterization are crucial for reproducing high-quality material.

References

Comprehensive Application Notes and Protocols: Periodate Oxidation of Diols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

The periodate-mediated oxidative cleavage of 1,2-diols (glycols) is a cornerstone reaction in synthetic organic chemistry and biochemistry, valued for its high selectivity and efficiency under relatively mild conditions. This reaction, historically known as the Malaprade reaction, specifically targets vicinal diols, cleaving the carbon-carbon bond between them to generate carbonyl compounds—aldehydes, ketones, or carboxylic acids [1] [2]. Its exceptional selectivity for 1,2-difunctionalized molecules makes it a powerful tool for probing the structure of complex carbohydrates, synthesizing bioactive molecules, and functionalizing biomolecules for conjugations, such as in the preparation of antibody-enzyme conjugates for immunoassays [3]. The fundamental transformation involves the conversion of a 1,2-diol into two carbonyl fragments, with the consumption of one equivalent of periodate.

Detailed Reaction Mechanism

The widely accepted mechanism for periodate cleavage proceeds through a cyclic ester intermediate, which facilitates the subsequent cleavage.

Mechanistic Steps

The mechanism is a multi-step process involving coordination, electron rearrangement, and bond cleavage [1] [4].

  • Nucleophilic Attack and Ester Formation: One hydroxyl group of the 1,2-diol acts as a nucleophile, attacking the iodine atom (in its +7 oxidation state) in periodate. This results in the loss of a water molecule and the formation of a five-membered cyclic periodate ester [1].
  • Rearrangement and C-C Bond Cleavage: The cyclic ester intermediate undergoes a synchronous rearrangement where electrons from the C-C bond move to form a second C=O bond. This step simultaneously cleaves the C-C bond and reduces the iodine center [1].
  • Product Formation: The final products are two carbonyl compounds and iodate (IO₃⁻) [1].
Mechanistic Visualization

The following diagram illustrates the key steps in the periodate cleavage mechanism.

G cluster_0 cluster_1 Diol 1,2-Diol Ester Cyclic Periodate Ester (Intermediate) Diol->Ester Step 1: Nucleophilic Addition & Dehydration Carbonyls Carbonyl Products (2 equivalents) Ester->Carbonyls Step 2: Rearrangement & C-C Bond Cleavage Periodate Periodate (IO₄⁻) Periodate->Ester Reagent Iodate Iodate (IO₃⁻) Periodate->Iodate Reduced Form

Diagram 1: The mechanism of periodate diol cleavage, showing the formation of a cyclic intermediate followed by C-C bond cleavage to yield carbonyl products.

A critical characteristic of this mechanism is its strong dependence on the stereochemistry of the diol. The formation of the cyclic periodate ester is geometrically most favorable with cis-diols, which consequently react significantly faster than their trans counterparts [2]. In cases where a trans-diol is oxidized, it is hypothesized that isomerization to the cis configuration may occur under the acidic reaction conditions before cleavage proceeds [5].

Key Experimental Parameters and Optimization

Successful application of this reaction requires careful control of several experimental parameters to maximize yield, minimize side reactions, and ensure selectivity.

Summary of Key Reaction Parameters

Table 1: Key parameters for optimizing periodate oxidation of diols.

Parameter Typical Conditions Purpose & Rationale
Solvent Aqueous buffers, Water/THF, Water/CH₃CN [3] [5] Ensures solubility of periodate salt. Co-solvents (THF, CH₃CN) improve substrate solubility.
pH 4.0 - 7.4 (often buffered) [3] [6] acidic pH accelerates the reaction and may help isomerize trans-diols [5]. Neutral pH is used for sensitive biomolecules.
Temperature 0 °C to Room Temperature [2] [3] The reaction is exothermic. Lower temperatures minimize over-oxidation and side reactions, especially with biomolecules.
Reaction Time 15 minutes to 48 hours [3] [5] [6] Depends on diol reactivity (cis reacts faster) and concentration. Must be determined empirically.
Molar Ratio (Periodate:Diol) 1.1 : 1 to 5 : 1 [5] [6] A slight excess of periodate is used to drive the reaction to completion. Higher equivalents may be needed for unreactive diols.
Light Reaction performed in the dark [2] [6] Protects light-sensitive periodate and potential reaction products from decomposition.
Activation Strategies for Challenging Substrates

For less reactive diols or heterogeneous reactions (e.g., with solid polysaccharides like cellulose), several activation strategies can be employed:

  • Thermal Activation: Increasing temperature to 45-65 °C can enhance the reaction rate [6].
  • Mechanical Pretreatment: Refining or milling solid substrates increases surface area and accessibility [6].
  • Chemical Activation: The addition of inert salts like NaCl or Na₂SO₄ can increase the ionic strength of the medium, improving the oxidation efficiency [6].

Detailed Experimental Protocols

Protocol 1: General Oxidation of a Small Organic Molecule [5]

This protocol is suitable for cleaving diols in small organic molecules, such as cyclohexene oxide (after hydrolysis to the diol) or styrene oxide.

  • Reagents: Substrate (e.g., epoxide or diol), Sodium periodate (NaIO₄), Acetonitrile (CH₃CN), Deionized Water, Saturated aqueous sodium bicarbonate (NaHCO₃), Extraction solvent (e.g., Diethyl ether or Ethyl acetate), Drying agent (e.g., Anhydrous sodium sulfate).
  • Work-up Reagents: Glycerol or Sodium sulfite (Na₂SO₃) for quenching.
  • Reaction Setup: Dissolve the substrate (1.0 mmol) in a 1:1 mixture of CH₃CN and H₂O (total volume 10 mL) in an amber vial or a flask wrapped in aluminum foil.
  • Addition of Oxidant: Add sodium periodate (2.0 to 4.0 mmol, 2-4 equivalents) to the stirring solution.
  • Reaction Progress: Stir the reaction mixture at room temperature for 2-24 hours. Monitor reaction completion by TLC or a suitable analytical method.
  • Quenching: Quench the excess periodate by adding a few drops of glycerol or a spatula tip of sodium sulfite.
  • Work-up: Dilute the mixture with water (20 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic extracts and wash with brine.
  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carbonyl product(s).
  • Purification: Purify the product by flash chromatography or distillation as needed.
Protocol 2: Mild Oxidation of Glycoproteins (e.g., Horseradish Peroxidase) [3]

This protocol is critical for bioconjugation, using mild conditions to oxidize sugar residues on glycoproteins without damaging the protein's structure or activity.

  • Reagents: Glycoprotein (e.g., HRP), Sodium periodate (NaIO₄), Sodium phosphate buffer (0.1 M, pH 6.0-7.0), Glycerol.
  • Crucial Note: Avoid amine-containing buffers (e.g., Tris, Glycine) as they will react with the generated aldehydes.
  • Preparation: Dissolve the glycoprotein at a concentration of 1-10 mg/mL in cold sodium phosphate buffer (0.1 M, pH 6.0-7.0). Keep the solution on ice.
  • Oxidation: Prepare a fresh solution of sodium periodate (10 mg/mL in water). Add this solution to the protein solution to achieve a final periodate concentration of approximately 1-10 mM. For selective sialic acid oxidation, use 1 mM periodate and keep the reaction on ice. For general carbohydrate oxidation, use 10 mM at room temperature.
  • Incubation: Incub the reaction mixture in the dark for 15-30 minutes with gentle stirring.
  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM, or by immediately desalting the mixture using a gel filtration column (e.g., PD-10) equilibrated with an appropriate buffer.
  • Conjugation: The resulting aldehyde-functionalized protein can now be conjugated with an amine-containing molecule (via reductive amination with sodium cyanoborohydride) or a hydrazide-containing molecule (forming a hydrazone bond) [3].

Applications and Scope

The periodate cleavage reaction boasts a broad scope beyond simple 1,2-diols, making it exceptionally versatile.

  • Functional Group Tolerance: The reaction cleaves various 1,2-difunctionalized compounds, including α-hydroxy acids, α-keto acids, 1,2-diketones, 1,2-amino alcohols, and 1,2-diamines [2].
  • Bioconjugation: As detailed in Protocol 2, it is the standard method for conjugating glycosylated proteins (like antibodies) to other proteins (like enzymes HRP or alkaline phosphatase) for diagnostic assays [3].
  • Structural Analysis: It has been historically used to determine the structure of monosaccharides and complex carbohydrates by identifying the positions of diol groups [2] [7].
  • Polymer and Material Science: Used to modify polysaccharides like cellulose and chitosan, creating dialdehyde polymers for hydrogels, films, and as a precursor to dicarboxylcellulose (DCC) [6].
  • Alternative to Ozonolysis: When combined with prior dihydroxylation or epoxidation/hydrolysis, it provides a two-step, chemoselective alternative to ozonolysis for the cleavage of alkenes [5] [4].

Analytical Techniques and Monitoring

Monitoring the reaction and characterizing the products involves several standard techniques.

  • Monitoring Consumption: The consumption of periodate can be monitored iodometrically (the Fleury-Lange or Malaprade methods) or by spectrophotometry [7].
  • Product Determination:
    • Carbonyl-Specific Assays: Formaldehyde can be detected with chromotropic acid or acetylacetone. Other aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones [7].
    • Chromatography: TLC, GC, or HPLC are used to separate and identify the carbonyl products against authentic standards.
    • Spectroscopy: NMR (particularly ^1^H NMR) is highly effective for identifying aldehyde protons (~9-10 ppm), while IR spectroscopy can confirm the presence of carbonyl stretches (~1700 cm⁻¹).

Troubleshooting and Best Practices

  • Incomplete Reaction: Ensure the pH is appropriate and consider using a higher molar equivalent of periodate or an activation method like increased temperature or salt addition.
  • Low Yield of Carbonyls: Over-oxidation can occur, especially at higher temperatures or prolonged reaction times, converting aldehydes to carboxylic acids. Strictly control time and temperature [7].
  • Side Reactions: If working with proteins, high periodate concentrations or long reactions can damage the protein structure. Always use the mildest conditions possible [3].
  • Safety and Handling: Periodate salts are strong oxidizing agents. Wear appropriate personal protective equipment. Reactions are typically performed in the dark due to the light sensitivity of periodate.

References

Quantitative Data Summary for Periodate Oxidation of Polysaccharides

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Typical Range/Value Key Effects/Notes Supporting References
Periodate Oxidation Degree 1% - 20% (Common: 2%-8%) Higher degrees increase flexibility ("hinges") and depolymerization risk. [1] [2] [3]
Periodate-to-Uronic Acid Molar Ratio (P₀) 0.02 - 0.08 Stoichiometric oxidation for P₀ up to at least 0.08. [3]
Molecular Weight Reduction ~25% decrease (e.g., 133 kDa to 99 kDa at P₀=0.02) Ring opening makes polymer prone to β-elimination and degradation. [3]
Calcium Gel Young's Modulus Decreases with oxidation degree Softer gels formed due to disrupted G-blocks and increased chain flexibility. [3]
Degree of Substitution (DS) ~4% - 8% (mole substituent/mole uronic acid) Controlled by initial oxidation level; measured via ( ^1 \text{H} ) NMR. [3]

Detailed Experimental Protocol

The following section provides a step-by-step methodology for the periodate oxidation of polysaccharides and subsequent cross-linking to form calcium-based hydrogels.

Part 1: Periodate Oxidation of Polysaccharides

This protocol is adapted from procedures used for alginate and other polysaccharides [3].

Materials

  • Polysaccharide: e.g., Alginate from L. hyperborea stipe (high G-content recommended for strong gels).
  • Sodium metaperiodate (NaIO₄)
  • Ethylene glycol
  • Dialyzisis tubing (MWCO 3.5-8 kDa)
  • Deionized (DI) water
  • Ethanol
  • pH meter

Step-by-Step Procedure

  • Solution Preparation: Dissolve the polysaccharide (e.g., 1g alginate) in DI water to prepare a 1-2% (w/v) solution. Stir until fully dissolved.
  • Oxidation Reaction:
    • Add solid sodium metaperiodate (NaIO₄) to the polysaccharide solution in the dark. The amount is calculated based on the desired degree of oxidation (P₀, moles of periodate per mole of uronic acid monomer). For example, for 8% oxidation, use P₀ = 0.08 [3].
    • Cover the reaction vessel with aluminum foil to protect from light. Stir the reaction at room temperature for 24 hours.
  • Reaction Quenching: Terminate the oxidation by adding a small excess of ethylene glycol (e.g., 0.1 mL) to consume unreacted periodate. Stir for an additional 1 hour.
  • Purification:
    • Transfer the solution to dialysis tubing and dialyze against DI water in the dark for at least 48 hours, changing the water frequently.
    • Recover the oxidized polysaccharide by lyophilization (freeze-drying). The product is a white, fibrous solid.

Key Characterization

  • Degree of Oxidation: Confirm via ( ^1 \text{H} ) NMR by quantifying the aldehyde proton signals [3].
  • Molecular Weight: Analyze using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the molar mass decrease [3].
Part 2: Functionalization via Reductive Amination

The generated aldehydes can be further functionalized with amines (e.g., peptides, proteins) to introduce new properties [4] [3].

Materials

  • Periodate-oxidized polysaccharide
  • Amine-containing molecule (e.g., GRGDSP peptide, methyl tyrosine ester)
  • 2-Picoline Borane complex (reducing agent, less toxic alternative to sodium cyanoborohydride)
  • Suitable buffer (e.g., 0.1 M MES, pH ~5-6)

Procedure

  • Dissolve the oxidized polysaccharide and the amine-containing compound in the buffer.
  • Add 2-picoline borane complex and stir the reaction mixture for 24-48 hours at room temperature.
  • Purify the final product via dialysis and lyophilization.
  • Determine the Degree of Substitution (DS) using ( ^1 \text{H} ) NMR [3].
Part 3: Calcium-Saturated Hydrogel Formation

This protocol describes the formation of ionically cross-linked hydrogels, which can incorporate the modified polymers [3].

Materials

  • Native and/or functionalized polysaccharide
  • Calcium chloride (CaCl₂)
  • Cross-linking bath (e.g., 50-100 mM CaCl₂)

Procedure

  • Solution Preparation: Prepare a 1-2% (w/v) solution of the polysaccharide (either a pure modified sample or a mixture with native polymer) in a buffer or DI water.
  • Gelation: Add the polysaccharide solution dropwise into the calcium chloride cross-linking bath using a syringe pump. Alternatively, mix the polysaccharide and CaCl₂ solutions directly under constant stirring to form a bulk gel.
  • Curing: Allow the gel to cure in the cross-linking bath for 30-60 minutes to ensure complete ionotropic gelation.
  • Rinsing: Rinse the resulting hydrogel beads or bulk gel with DI water to remove excess calcium ions.

Characterization of Hydrogels

  • Mechanical Properties: Perform uniaxial compression tests to determine Young's modulus and stress at rupture [3].
  • Stability: Monitor gel stability or syneresis (water expulsion) over time in various saline solutions [3].

Experimental Workflow and Signaling Pathway

The provided workflow diagram outlines the key stages from polysaccharide modification to final hydrogel application, highlighting critical control points and outcomes.

Start Start: Native Polysaccharide P1 Periodate Oxidation (NaIO₄, dark, 24h) Start->P1 P2 Purification (Dialysis & Lyophilization) P1->P2 P3 Oxidized Polymer (Aldehyde groups) P2->P3 P4 Reductive Amination (Amine + 2-Picoline Borane) P3->P4 Optional Step P6 Calcium Gelation (Ionic cross-linking) P3->P6 Direct Path P5 Functionalized Polymer P4->P5 P5->P6 P7 Hydrogel Formation P6->P7 App1 Application: Drug Delivery P7->App1 App2 Application: Tissue Engineering P7->App2 App3 Application: Wound Healing P7->App3

Application Notes for Researchers

  • Polymer Selection: Begin with alginates high in guluronic acid (G-content) for mechanically stronger initial gels. Be aware that periodate oxidation disrupts the G-blocks crucial for ionic cross-linking, which will inherently weaken the final gel structure [3].
  • Oxidation Control: The periodate-to-polymer molar ratio (P₀) is your primary control for the degree of oxidation. A higher P₀ introduces more aldehydes but also leads to greater polymer degradation and chain flexibility, which softens the resulting hydrogel [1] [3].
  • Mechanical Tuning: To balance functionality with mechanical strength, create mixed hydrogels by combining a fraction of oxidized/functionalized polymer with a portion of strong, native alginate. This allows you to fine-tune the Young's modulus and stability for your specific application [3].
  • Stability Considerations: Hydrogels containing periodate-oxidized polymers are generally less stable than those made purely from native alginate and may disintegrate rather than swell in saline environments. Plan for this in your experimental design, especially for long-term cell culture or implantation studies [3].

I hope these detailed Application Notes and Protocols provide a robust foundation for your work in polysaccharide modification. The tables and workflow should assist in both planning and executing your experiments.

References

calcium periodate as oxidizing agent in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Oxidative Reactions of Calcium Periodate

This compound participates in several key oxidative transformations, primarily leveraging the reactivity of the periodate ion (IO₄⁻). The core reaction involves a cyclic periodate ester intermediate that facilitates the cleavage of carbon-carbon bonds [1].

Table 1: Key Organic Transformations using this compound

Reaction Type Substrate Product(s) Key Application Notes

| Diol Cleavage (Malaprade Reaction) | 1,2-Diols | Aldehydes and/or Ketones | Cis-diols react significantly faster than trans-diols. Reaction is exothermic; perform at 0°C [1]. | | α-Hydroxy Carbonyl Cleavage | 1,2-Hydroxy Ketones, 1,2-Hydroxy Acids | Aldehydes, Ketones, Carboxylic Acids | Useful for carbohydrate ring modification and structure determination [1]. | | Amino Alcohol Cleavage | 1,2-Amino Alcohols | Aldehydes, Ketones | pH and temperature critically affect the formation of the periodate ester intermediate [1]. | | Alkene Cleavage (Lemieux-Johnson Oxidation) | Alkenes | Aldehydes and/or Ketones | Uses catalytic osmium tetroxide, regenerated in situ by periodate. Overall process equivalent to ozonolysis [1]. | | Sulfide Oxidation | Sulfides | Sulfoxides | Demonstrates periodate's utility beyond C-C bond cleavage [1]. |

Experimental Protocols

Protocol 1: Oxidative Cleavage of a Vicinal Diol

This is a general procedure for cleaving 1,2-diols to carbonyl compounds [1] [2].

Materials:

  • This compound (Ca(IO₄)₂), 1.1 equivalents [2]
  • Substrate (e.g., 1,2-diol)
  • Solvent: Water, ethanol, or a water-alcohol mixture (depending on substrate solubility) [1]
  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide) for biphasic mixtures [1]

Procedure:

  • Reaction Setup: Dissolve the substrate (1.0 equiv) in a suitable solvent (e.g., 15-20 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar. If solubility is poor, add a few mol% of a phase-transfer catalyst.
  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add this compound (1.1 equiv) in one portion.
  • Stirring: Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC or another appropriate analytical method.
  • Work-up: Filter the reaction mixture through a pad of Celite to remove insoluble inorganic salts (e.g., calcium iodate). Wash the filter cake thoroughly with the reaction solvent.
  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude aldehyde/ketone products.
  • Purification: Purify the crude product by standard techniques such as distillation or column chromatography.
Protocol 2: Synthesis of this compound via Precipitation

This protocol describes the synthesis of this compound from sodium periodate and calcium chloride [2].

Materials:

  • Sodium periodate (NaIO₄)
  • Calcium chloride (CaCl₂)
  • Deionized water

Procedure:

  • Dissolution: Prepare separate aqueous solutions of sodium periodate and calcium chloride.
  • Precipitation: Slowly add the sodium periodate solution to the vigorously stirred calcium chloride solution. A white precipitate of this compound will form immediately.
  • Aging: Continue stirring for 1-2 hours to complete the precipitation.
  • Filtration: Isolate the solid by vacuum filtration.
  • Washing: Wash the filter cake thoroughly with cold deionized water to remove NaCl and other soluble impurities.
  • Drying: Dry the pure this compound in an oven at 80-100°C until constant weight is achieved [2].

Table 2: Comparative Analysis of Common Periodate Salts

Property This compound Sodium Periodate Potassium Periodate
Molecular Formula Ca(IO₄)₂ / Ca₃(H₂IO₆)₂·4H₂O [2] [3] NaIO₄ KIO₄
Molecular Weight (g/mol) 421.88 (anhydrous) [2] 213.89 230.00
Solubility in Water Slightly soluble [3] Highly soluble Low solubility
Key Advantage Easier separation due to low solubility; specific biomolecule interactions [2] High reactivity in homogeneous solutions Suitable for reactions in aqueous media where low solubility is desired
Common Use Oxidizing agent; modification of polysaccharides [2] Common laboratory oxidant Organic synthesis; analytical chemistry

Safety and Handling Considerations

This compound is a strong oxidizing agent. Please review the Safety Data Sheet (SDS) before use.

  • Hazard Statements: H272 (May intensify fire; oxidizer), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3].
  • Precautionary Measures: P220 (Keep/Store away from clothing/combustible materials), P261 (Avoid breathing dust/fume/gas/mist/vapors), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) [3].
  • Storage: Store in a cool, dry place, away from combustible materials and reducing agents. Packaging is typically in polypropylene-lined steel drums to prevent moisture absorption [2] [3].

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for a cleavage reaction and the universally accepted mechanism for periodate-mediated diol cleavage.

DiolCleavageWorkflow Diol Cleavage Workflow Start Start Reaction Setup Dissolve Dissolve Substrate in Solvent (e.g., H₂O/EtOH) Start->Dissolve Cool Cool Mixture to 0°C Dissolve->Cool AddOxidant Add Ca(IO₄)₂ (1.1 equiv) Cool->AddOxidant Stir Stir at 0°C Monitor by TLC AddOxidant->Stir Filter Filter through Celite Remove Inorganics Stir->Filter Concentrate Concentrate Filtrate Under Reduced Pressure Filter->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify End Isolated Carbonyl Product Purify->End

DiolCleavageMechanism Diol Cleavage Mechanism Diol 1,2-Diol (e.g., cyclic) Ester Cyclic Periodate Ester(Intermediate) Diol->Ester  Nucleophilic Addition Carbonyls Carbonyl Products(e.g., Dialdehyde) Ester->Carbonyls  C-C Bond Cleavage CaIO3 Ca(IO₃)₂ Ester->CaIO3  Byproduct CaIO4 Ca(IO₄)₂ CaIO4->Ester  Provides IO₄⁻

References

calcium periodate in advanced oxidation processes for water treatment

Author: Smolecule Technical Support Team. Date: February 2026

A Proposed Framework for Developing Calcium Periodate AOPs

A leading tutorial review in the field proposes a two-phase, systematic approach for evaluating new AOPs, moving from basic concept validation to process development. The flowchart below outlines this structured methodology.

G cluster_1 Phase 1 Activities cluster_2 Phase 2 Activities Start Proposed Research: This compound AOP P1 Phase 1: Basic Research & Proof-of-Concept (TRL 1-3) Start->P1 P2 Phase 2: Process Development (TRL 3-5) P1->P2 Demo Phase 3: Process Demonstration (TRL 6-7) P2->Demo A1 Select Probe Compounds (e.g., target contaminants) A2 Use Radical Scavengers To identify reactive species A1->A2 A3 Measure Reaction Kinetics (e.g., apparent rate constants) A2->A3 A4 Conduct Basic Mechanistic Study A3->A4 B1 Test in Intended Water Matrix (Assess background effects) B2 Apply Scalable Parameters (e.g., oxidant consumption) B1->B2 B3 Conduct Cost Comparison vs. Established AOPs B2->B3

Phase 1: Basic Research & Proof-of-Concept (TRL 1-3)

The initial phase focuses on demonstrating that this compound can effectively generate reactive species and degrade contaminants.

  • Selection of Probe Compounds and Scavengers: To properly evaluate the process, use specific, well-characterized probe compounds that react with different reactive species. Furthermore, use chemical scavengers to help identify which radicals (e.g., hydroxyl radicals, sulfate radicals, or high-valent iodine species) are primarily responsible for the oxidation [1] [2].
  • Key Performance Parameters: At this stage, key quantitative data would include the apparent pseudo-first-order rate constants ((k_{obs})) for the degradation of probe compounds under varying conditions [3].

The table below suggests a hypothetical experimental setup based on standard AOP development practices.

Table 1: Proposed Initial Proof-of-Concept Experiments

Experimental Variable Suggested Range / Type Primary Measured Output
This compound Dose 0.05 - 0.5 g/L (k_{obs}) of probe compound degradation
Solution pH 3, 5, 7, 9, 11 (k_{obs}) and oxidant stability
Target Contaminant (Probe) Micropollutants (e.g., pharmaceuticals, pesticides) Degradation efficiency & kinetics
Radical Scavenger Methanol (for •OH), Tert-butanol (for •OH and SO4•−), NaN3 (for 1O2) Identification of dominant reactive species
Phase 2: Process Development (TRL 3-5)

Once proof-of-concept is established, research should transition to more application-oriented conditions.

  • Water Matrix Effects: Test the process in the water matrix for which it is intended (e.g., synthetic wastewater, contaminated groundwater). The presence of natural organic matter, carbonate, and other anions can scavenge radicals and significantly impact efficiency [1] [2].
  • Scalable Parameters for Comparison: Move beyond time-based kinetics to parameters that allow for cost and energy comparison with established AOPs. This includes determining the oxidant consumption per order of contaminant removal [1] [2].
  • Economic Assessment: An early-stage cost comparison with a reference AOP (e.g., ozonation, UV/H₂O₂) should be conducted based on chemical consumption and energy input to evaluate economic feasibility [1] [2].

Insights from Related Calcium-Based and Periodate-Activated AOPs

Although this compound itself is not discussed, the literature on related processes offers valuable insights for its potential development.

  • Calcium Peroxide (CaO₂) as an Analog: Calcium peroxide is a solid oxidant studied in AOPs like UV/CaO₂. It slowly releases H₂O₂ and creates an alkaline environment with high Ca²⁺ content, which is useful for simultaneous precipitation of phosphates and carbonates [3] [4]. This compound might be explored for similar multi-benefit applications.
  • Periodate Chemistry in AOPs: While the focus is on this compound, periodate ions (IO₄⁻) in general are known to be activated by various methods (e.g., UV light, metals) to generate iodyl radicals (IO₃•) and other reactive species that can effectively degrade organic pollutants. Research on this compound would need to investigate its unique activation pathways and radical yields compared to other periodate salts.

A Template for Detailed Experimental Protocol

Based on the generalized requirements for thorough AOP reporting [1] [2], the following template can be adapted for future this compound experiments.

1. Objective To determine the degradation kinetics of a target contaminant (e.g., 10 µM) by this compound-based AOP and identify the dominant reactive species involved.

2. Materials

  • This compound (e.g., >95% purity)
  • Target contaminant (e.g., pharmaceutical like carbamazepine)
  • Radical scavengers: Methanol, tert-butanol, sodium azide
  • Solvents: HPLC-grade methanol, acetonitrile

3. Methodology 3.1. Stock Solution Preparation

  • Prepare a 1 mM stock solution of the target contaminant in pure water.
  • Prepare a 10 g/L this compound suspension in pure water and stir for 30 minutes to ensure homogeneity.

3.2. Batch Oxidation Experiments

  • Conduct experiments in a batch reactor (e.g., 250 mL glass beaker) with magnetic stirring.
  • Add a specific volume of the contaminant stock to the reactor and dilute with background electrolyte (e.g., 10 mM phosphate buffer) or real water matrix.
  • Adjust the solution to the desired pH using diluted NaOH or H₂SO₄.
  • Add the predetermined dose of the this compound suspension from the stock to initiate the reaction.

3.3. Sampling and Analysis

  • Collect samples (e.g., 1 mL) at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 min).
  • Immediately quench the reaction in the sample by adding a stopping agent (e.g., sodium thiosulfate) or by diluting it with a water-miscible solvent like methanol.
  • Filter the samples through a 0.22 µm membrane filter to remove particulate matter before analysis.
  • Analyze the contaminant concentration using a validated method (e.g., High-Performance Liquid Chromatography, HPLC-UV/DAD).

4. Data Analysis

  • Plot the natural logarithm of the relative concentration (C/C₀) versus time.
  • The slope of the linear regression fit provides the apparent pseudo-first-order rate constant ((k_{obs})).
  • Compare (k_{obs}) values from experiments with and without scavengers to infer the contribution of different radical species.

How to Proceed with Research

Given that this compound is not currently a well-documented oxidant in water treatment literature, your research would be exploratory. I suggest:

  • Consulting Specialized Databases: Deepen your search in specialized chemical and environmental science databases (e.g., Scopus, Web of Science) using keywords like "periodate AOP," "this compound," and "IO4- activation."
  • Reviewing Patents: Investigate the patent literature for any proprietary applications of this compound that may not appear in journal articles.
  • Starting with Analogues: Given the lack of direct information, initially following the extensive experimental frameworks established for other solid oxidants like calcium peroxide [3] or periodate salts in general would be a pragmatic and scientifically sound approach.

References

Comprehensive Application Notes and Protocols: Calcium Periodate Electrochemical Synthesis Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calcium Periodate and Its Significance

This compound represents an important member of the periodate family of oxidizing agents with unique chemical properties that make it valuable for specialized applications in organic synthesis, pharmaceutical development, and energy storage systems. Unlike the more common sodium and potassium periodates, This compound offers distinct advantages in terms of stability, handling characteristics, and tailored reactivity for specific transformations. The compound exists in several hydrated forms, with the tetrahydrate Ca₃(H₂IO₆)₂·4H₂O being the most stable under ambient conditions, featuring a complex three-dimensional structure with extensive hydrogen bonding networks and channel-like arrangements that accommodate water molecules within the crystal lattice. [1]

The electrochemical synthesis of periodates has gained significant attention as a sustainable alternative to traditional methods, offering enhanced purity control and reduced environmental impact. This approach is particularly valuable for pharmaceutical applications where toxic metal contaminants from conventional lead dioxide anodes must be rigorously excluded. Recent advances in boron-doped diamond (BDD) electrode technology have enabled the development of efficient electrochemical protocols that bypass the need for toxic anode materials while maintaining high efficiency and selectivity in the oxidation of iodide precursors to periodate species. [2] [3] These developments have positioned electrochemical methods as the preferred approach for producing high-purity periodates for sensitive applications such as active pharmaceutical ingredient (API) synthesis. [2]

Table 1: Comparison of Periodate Compounds for Oxidative Applications

Compound Molecular Formula Molecular Weight (g/mol) Key Characteristics Primary Applications
This compound CaI₂O₈ 421.88 (anhydrous) Moderate solubility, high stability, crystalline Organic synthesis, battery cathodes, carbohydrate modification
Sodium Periodate NaIO₄ 213.89 High solubility, versatile Malaprade oxidation, diol cleavage, standard laboratory oxidations
Potassium Periodate KIO₄ 230.00 Moderate solubility, high stability Analytical chemistry, organic synthesis
Magnesium Periodate Mg(IO₄)₂ 430.11 Higher aqueous solubility Specialized oxidative applications, battery research

Electrochemical Synthesis Method

Principle and Mechanism

The electrochemical synthesis of this compound utilizes boron-doped diamond (BDD) anodes to sequentially oxidize iodide through various oxidation states ultimately to periodate. This method represents a green chemistry approach that eliminates the need for traditional lead dioxide anodes, which inevitably contaminate products with toxic lead residues unacceptable for pharmaceutical applications. [2] [3] The mechanism proceeds through a hydroxyl radical-mediated pathway characteristic of BDD electrodes, where electrogenerated hydroxyl radicals facilitate the stepwise oxidation of iodide to periodate. The overall reaction proceeds from iodide to iodate and finally to periodate, with the latter formation being favored under specific alkaline conditions that prevent comproportionation reactions and iodine precipitation. [2]

The BDD anode provides a durable, metal-free surface with a high overpotential for oxygen evolution, which preferentially directs the oxidation toward the desired periodate product rather than competitive oxygen generation. This exceptional electrochemical stability makes BDD electrodes ideal for large-scale applications where electrode maintenance and product purity are significant concerns. The synthesis typically employs a divided electrochemical cell with a Nafion membrane separating the anodic and cathodic compartments to prevent reduction of the periodate product at the cathode while allowing necessary ion migration to maintain charge balance during electrolysis. [2]

Experimental Protocol
2.2.1 Materials and Equipment
  • Anode Material: Boron-doped diamond (BDD) electrode (commercially available)
  • Cathode Material: Stainless steel (EN1.4401/AISI 316) or platinum electrode
  • Electrochemical Cell: Divided cell with Nafion 117 membrane (or equivalent)
  • Power Supply: DC power supply capable of constant current operation (0-5A, 0-10V)
  • Chemicals: Sodium iodide (NaI, ≥99%), sodium hydroxide (NaOH, ≥98%), calcium chloride (CaCl₂, ≥95%), sodium hydrogen sulfate (NaHSO₄, ≥95%)
  • Analytical Equipment: HPLC system with photodiode array detector, pH meter
2.2.2 Step-by-Step Procedure
  • Electrolyte Preparation: Prepare the anolyte by dissolving NaI (0.33 M, 4.95 g in 100 mL) in NaOH solution (3 M, 12 g in 100 mL). For the catholyte, prepare NaOH solution (1 M, 4 g in 100 mL). Ensure complete dissolution using magnetic stirring.

  • Cell Assembly: Assemble the divided electrochemical cell with the Nafion membrane separating compartments. Place the BDD anode in the anolyte and the stainless steel cathode in the catholyte. Ensure electrodes are properly positioned with sufficient immersion depth and connection to the power supply.

  • Electrolysis Parameters: Apply a constant current density of 100 mA/cm². For a typical laboratory-scale cell with 50 cm² electrode area, this corresponds to 5A total current. Maintain temperature at 25±5°C using a water bath if necessary.

  • Reaction Monitoring: Continue electrolysis until 9 F/mol charge has been passed (approximately 6.5 hours for 0.01 mol NaI). Monitor cell voltage, which typically ranges between 4-6 V.

  • Product Formation: During electrolysis, a white precipitate of sodium para-periodate (Na₃H₂IO₆) will form in the anodic compartment. The solution may develop a pale yellow color, which is normal.

  • Calcium Metathesis: After electrolysis, separate the anolyte containing the periodate product via filtration. Acidify with aqueous NaHSO₄ to pH 2-4 to convert para-periodate to meta-periodate and dissolve any solids.

  • Calcium Introduction: Add CaCl₂ solution (1 M in water, stoichiometric amount based on periodate) dropwise with vigorous stirring. A white precipitate of this compound will form immediately.

  • Product Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water (3 × 10 mL), and dry at 80°C for 4 hours to obtain the anhydrous product.

The following diagram illustrates the complete electrochemical synthesis workflow for this compound production:

G Start Start Synthesis Prepare Prepare Electrolyte: 3M NaOH, 0.33M NaI Start->Prepare Assemble Assemble Electrochemical Cell with Nafion Membrane Prepare->Assemble Electrolysis Perform Electrolysis: 100 mA/cm², 9 F/mol Assemble->Electrolysis Precipitate Sodium Para-periodate Precipitate Forms Electrolysis->Precipitate Acidify Acidify with NaHSO₄ (pH 2-4) Precipitate->Acidify Calcium Add CaCl₂ Solution Acidify->Calcium Filter Filter and Wash This compound Calcium->Filter Dry Dry at 80°C for 4h Filter->Dry Final This compound Product Dry->Final

Optimization and Critical Parameters

Statistical optimization through Design of Experiments (DoE) has revealed that the hydroxide concentration represents the most significant factor affecting periodate yield, with optimal results obtained at 3 M NaOH concentration. [2] The ratio of hydroxide to iodide should be maintained at approximately 10:1 for maximum efficiency. Current density in the range of 50-100 mA/cm² provides the best balance between reaction rate and selectivity, while higher current densities lead to excessive heat generation and iodine evaporation due to comproportionation reactions. [2]

Table 2: Optimization Parameters for Electrochemical Synthesis

Parameter Optimal Range Effect on Reaction Practical Considerations
NaOH Concentration 3 M Higher concentrations favor periodate over iodate formation Concentrations below 2 M significantly reduce yield
NaI Concentration 0.33 M Balanced with hydroxide at 10:1 ratio Higher concentrations reduce periodate selectivity
Current Density 50-100 mA/cm² Balance between rate and selectivity Higher densities cause iodine evaporation
Applied Charge 9 F/mol Near-complete conversion Higher charges increase energy cost without significant yield improvement
Temperature 25±5°C Room temperature operation Cooling required at higher current densities

Traditional Synthesis Methods

Conventional Precipitation Method

The conventional precipitation approach represents the most straightforward laboratory-scale synthesis of this compound, involving a simple metathesis reaction between sodium periodate and calcium salts. The general reaction proceeds as follows:

This method offers the advantage of simplicity and high yield when starting from commercially available sodium periodate. The protocol involves dissolving equimolar amounts of sodium periodate and calcium chloride in warm water, followed by slow cooling to induce crystallization of the this compound product. Key factors influencing precipitation efficiency and particle size distribution include stirring rate, reactant addition speed, temperature profile, and initial concentration. [1] The precipitate is typically filtered, washed with cold deionized water to remove sodium chloride co-product, and dried at 80-100°C to obtain the anhydrous material. [1]

For pharmaceutical applications where extreme purity is required, the crude product can be further purified through recrystallization from acidic aqueous solutions (pH 2-4) at elevated temperatures (50-60°C) followed by slow cooling and seeding with authentic crystals to control polymorph formation. This approach minimizes hydrolysis of periodate back to iodate, preserving product integrity while removing residual sodium or chloride ions. [1] Industrial-scale production typically employs batch reactors (5,000-10,000 L) with titanium liners to resist corrosion from acidic byproducts, followed by multi-stage filtration and ion exchange purification using strong-acid cation resins (e.g., Dowex HCR-S) to achieve ≥98% purity. [1]

Chlorine-Mediated Oxidation Route

The chlorine oxidation method provides a cost-effective industrial-scale approach for converting iodates directly to periodates using chlorine gas as the oxidant. The reaction occurs under alkaline conditions according to the following equation:

This method is particularly advantageous when starting from calcium iodate, as it avoids the need for intermediate sodium periodate synthesis. The critical parameters for this reaction include maintaining pH > 10 throughout the process to prevent iodine formation and hypochlorite decomposition, using a 20-30% excess of chlorine to ensure complete conversion, and maintaining the temperature at 40-60°C to optimize reaction rate while minimizing hypochlorite degradation. [1] The chlorine-mediated route offers significant advantages in terms of high throughput and economic efficiency for industrial production, though it requires rigorous gas handling systems and environmental controls to manage chlorine safety concerns. [1]

The following diagram illustrates the relationship between different synthesis methods and their appropriate applications:

G Methods This compound Synthesis Methods Electrochemical Electrochemical Synthesis Methods->Electrochemical Precipitation Precipitation Method Methods->Precipitation Chlorine Chlorine-Mediated Oxidation Methods->Chlorine Pharma Pharmaceutical Applications Electrochemical->Pharma Battery Battery Material Development Electrochemical->Battery Research Research Laboratory Use Precipitation->Research Industrial Industrial Scale Production Chlorine->Industrial

Characterization and Quality Control

Analytical Methods for Periodate Quantification

The accurate quantification of periodate species in reaction mixtures and final products represents a critical aspect of quality control for this compound synthesis. Traditional iodometric titration methods have been largely superseded by more precise and reliable techniques, particularly liquid chromatography with photodiode array detection (LC-PDA), which enables simultaneous quantification of iodide, iodate, and periodate with remarkable precision. [2] The LC-PDA method achieves isocratic separation of these species in less than 2 minutes using a reversed-phase column, with photometric detection enabling external calibration with high accuracy and precision. This analytical approach provides a robust quality control tool for monitoring reaction progression and determining final product purity. [2]

Spectroscopic techniques offer complementary approaches for characterizing this compound compounds. Infrared spectroscopy reveals characteristic absorption bands in the fingerprint region below 1000 cm⁻¹, primarily associated with periodate ion stretching modes. [1] Raman spectroscopy proves particularly valuable for investigating periodate complexes due to its sensitivity to symmetric vibrational modes, effectively distinguishing between different coordination environments and identifying structural polymorphs through internal Raman-active bands of periodate octahedra typically appearing at frequencies above 400 cm⁻¹. [1] Ultraviolet-visible spectroscopy monitors periodate electronic transitions in the 250-300 nm range, providing information about speciation in aqueous solutions. [1]

Structural and Physical Characterization

Comprehensive characterization of this compound includes examination of its crystalline structure using X-ray diffraction (XRD), which verifies crystal phase purity with reference to standard patterns (JCPDS 00-024-1045). [1] The compound typically exists in multiple hydrated forms, with the tetrahydrate Ca₃(H₂IO₆)₂·4H₂O representing the most stable variant under ambient conditions, possessing a molecular weight of 640.11 g/mol and crystallizing as white crystals or powder with slight solubility in water. [1] The anhydrous form exhibits a molecular weight of 421.88 g/mol with the CAS registry number 22700-17-0. [1]

The coordination geometry of calcium in periodate complexes typically exhibits distorted octahedral or higher coordination geometries with calcium-oxygen bond distances generally ranging according to the specific hydration state and crystal form. The coordination sphere includes both periodate oxygen atoms and water molecules, creating mixed ligand environments that stabilize the overall structure. [1] Thermal analysis techniques including TGA and DSC provide information about hydration states and decomposition profiles, which is particularly important for applications where precise stoichiometry and stability are critical.

Table 3: Characterization Methods for this compound

Analytical Method Key Information Obtained Application in Quality Control
LC-PDA Simultaneous quantification of I⁻, IO₃⁻, IO₄⁻ Reaction monitoring, purity assessment
X-ray Diffraction Crystal structure, phase purity Polymorph identification, crystallinity
Infrared Spectroscopy Periodate stretching modes (800-1000 cm⁻¹) Functional group identification
Raman Spectroscopy Internal modes of periodate octahedra Coordination environment analysis
Titrimetry IO₄⁻ content via iodometric titration Purity assay (≥98% purity)
Thermal Analysis Hydration states, decomposition profile Stability assessment, stoichiometry confirmation

Applications and Performance Evaluation

Organic Synthesis Applications

This compound serves as a valuable oxidizing agent in various organic transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs) where high purity is essential. Its application in the Malaprade oxidation for the cleavage of vicinal glycols represents one of its most established uses, with the general reaction proceeding as follows:

Additionally, this compound functions as a primary oxidant in OsO₄- or RuO₄-catalyzed transformations, such as the Lemieux-Johnson oxidation, and has been employed for difficult iodinations of alkenes and arenes, preparation of aryl boronic acids, cleavage of allyl protecting groups, and synthesis of N-protected α- and β-amino acids. [2] [1] The moderate aqueous solubility of this compound compared to sodium periodate can be advantageous in certain applications where controlled release of the oxidant is desired, potentially improving reaction selectivity and reducing overoxidation side reactions.

In biochemical contexts, this compound exhibits biological activity that enables modification of biomolecules, particularly in carbohydrate chemistry where it selectively oxidizes vicinal diols in sugars to create reactive aldehyde functionalities for subsequent conjugation or immobilization. [1] This application has been exploited for polysaccharide modification to enhance properties or functionalities, and the compound also demonstrates antimicrobial properties attributable to its potent oxidizing action on microbial biomolecules. [1]

Battery and Energy Storage Applications

Recent investigations have explored this compound as a high-energy cathode material in advanced battery systems, capitalizing on the multi-electron transfer capabilities of iodine redox chemistry. Research has demonstrated that periodate-zinc batteries utilizing this compound cathodes can exhibit a specific capacity of 460 mAh g⁻¹ and a cell voltage of 1.4 V when combined with a zinc anode. [4] These performance characteristics stem from the rich redox chemistry of iodine, which theoretically can achieve up to twelve-electron transfer per iodine atom in the conversion between iodide and iodate under appropriate conditions. [5]

The development of rechargeable iodine batteries based on periodate chemistry represents an emerging frontier in energy storage research. Recent advances have demonstrated that introducing bromide ions into the electrolyte establishes a redox pathway—termed the bromide-iodate loop—that solves kinetic obstacles for both charge and discharge processes in twelve-electron conversion iodine cathodes. [5] This system delivers a remarkable specific capacity of 1200 mAh g⁻¹ with good reversibility, corresponding to a high energy density of 1357 Wh kg⁻¹ based on the iodine mass. [5] this compound exhibits advantages over magnesium periodate in these applications due to its lower aqueous solubility and higher stability, making it more suitable for electrode formulation in aqueous battery systems. [4]

Table 4: Performance of Periodate Compounds in Battery Applications

Parameter This compound Magnesium Periodate Traditional Iodine Battery
Specific Capacity 460 mAh g⁻¹ Lower performance 211 mAh g⁻¹ (I⁻/I₂ couple)
Cell Voltage 1.4 V (with Zn anode) Similar voltage 0.54 V (I⁻/I₂ couple)
Stability High Lower stability Moderate
Solubility Low aqueous solubility Higher solubility Variable
Electron Transfer Up to 12 electrons theoretical Similar theoretical value 2 electrons (conventional)

Conclusion

The electrochemical synthesis of this compound using boron-doped diamond anodes represents a significant advancement in the production of this valuable oxidizing agent, particularly for pharmaceutical applications where purity is paramount. This method eliminates the contamination issues associated with traditional lead dioxide anodes while offering excellent selectivity and efficiency under optimized conditions. The protocol detailed in this application note provides researchers with a reproducible method for preparing high-purity this compound, with comprehensive characterization protocols to verify product quality and identity.

As research continues to explore the potential of periodate chemistry in energy storage and advanced organic synthesis, the development of efficient and environmentally friendly synthesis methods becomes increasingly important. The electrochemical approach outlined herein aligns with the principles of green chemistry by reducing hazardous waste, eliminating toxic heavy metals, and improving energy efficiency compared to traditional routes. With its established applications in organic synthesis and emerging potential in battery technology, this compound continues to represent a versatile compound of significant interest to researchers across multiple disciplines.

References

calcium periodate crystallization techniques from acidic solutions

Author: Smolecule Technical Support Team. Date: February 2026

Crystallization of Calcium Periodate from Acidic Solutions

The most relevant method identified involves crystallizing this compound directly from an acidic aqueous solution. This technique uses pH and temperature control to manage solubility and drive crystal formation [1].

  • Objective: To produce solid this compound crystals from a solution by inducing supersaturation.
  • Principle: The solubility of this compound is manipulated by evaporating the solvent under controlled conditions. Maintaining an acidic pH is crucial to prevent the hydrolysis of periodate ions to iodate, thereby preserving the product's integrity [1].

The general workflow for this crystallization process can be summarized as follows:

Start Start with Acidic Aqueous Solution Supersaturate Create Supersaturation Start->Supersaturate Evaporate water under reduced pressure at 50-60°C Seed Introduce Seed Crystals Supersaturate->Seed Solution becomes supersaturated Age Age the Slurry Seed->Age Initiate controlled crystal growth Harvest Harvest Crystals Age->Harvest 4-6 hours

Key Technical Parameters

The table below summarizes the critical parameters for the crystallization process as described in the literature [1].

Parameter Specification / Control Purpose / Rationale
pH Range 2 - 4 Minimizes hydrolysis of periodate (IO₄⁻) to iodate (IO₃⁻).
Temperature 50-60°C (evaporation); 10°C (crystallization) Higher temperature for efficient water removal; lower temperature to maximize yield.
Supersaturation Achieved by evaporating water under reduced pressure. Drives the solution to a metastable zone where crystallization can initiate.
Seeding Introduction of pre-formed this compound seed crystals. Controls polymorph formation and promotes uniform crystal size distribution.
Aging Time 4 - 6 hours Allows for optimal crystal growth and size development.

Synthesis Context and Further Research

It's important to note that crystallization is typically a final purification step following a synthesis reaction. The search results also describe a conventional precipitation method to first produce crude this compound [1].

  • Precipitation Reaction: this compound is initially formed as a precipitate by reacting sodium periodate (NaIO₄) with calcium chloride (CaCl₂) in water [1].
  • Industrial Purification: On an industrial scale, the crude product from precipitation is often dissolved in a minimal amount of hot water and recrystallized to achieve high purity, using ion exchange resins to remove residual ions like sodium (Na⁺) or chloride (Cl⁻) [1].

References

Application Notes and Protocols: Antimicrobial Applications of Calcium Peroxide and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance necessitates the development of novel antibacterial strategies. Among these, chemodynamic therapy (CDT) has emerged as a promising approach that utilizes metal ions to catalyze the generation of reactive oxygen species (ROS) for sterilization [1]. While calcium periodate is not directly studied, calcium peroxide (CaO₂) represents a well-researched calcium-based peroxide compound with established and potent antimicrobial properties. Its activity stems from its capacity to generate hydrogen peroxide (H₂O₂) and oxygen (O₂) in aqueous environments, which can be further catalyzed to produce highly toxic hydroxyl radicals (•OH), leading to oxidative damage in bacterial cells [2] [3] [1]. These application notes summarize the mechanisms, quantitative efficacy, and detailed experimental protocols for using calcium peroxide nanoparticles as an antimicrobial agent, which may provide a foundational model for research on related compounds like this compound.

Antimicrobial Mechanisms of Calcium Peroxide

The antimicrobial action of calcium peroxide is multifaceted, primarily revolving around the sustained release of reactive oxygen species. The following diagram illustrates the core mechanism and one enhanced strategy.

G Calcium Peroxide (CaO₂) Antimicrobial Mechanism cluster_core Core Mechanism CaO2 CaO₂ Nanoparticle H2O2 H₂O₂ (Hydrogen Peroxide) CaO2->H2O2  Hydrolysis H2O Aqueous Environment (e.g., Water, Biofilm) O2 O₂ (Oxygen) H2O2->O2  Decomposition OH •OH (Hydroxyl Radical) H2O2->OH  Fenton-like  Reaction BacterialDamage Bacterial Cell Damage O2->BacterialDamage Disrupts Anaerobic Microenvironment AcidicEnv Acidic Microenvironment AcidicEnv->H2O2  Accelerates  Release OH->BacterialDamage Oxidizes Lipids, Proteins, DNA AgNPs Ag⁺ Ions / AgNPs AgNPs->OH  Catalyzes AgNPs->BacterialDamage  Synergistic  Damage

Diagram 1: Antimicrobial Mechanism of Calcium Peroxide. The core pathway shows the self-sustained release of reactive oxygen species. An enhanced strategy (dashed lines) involves silver nanoparticles (AgNPs) to catalyze hydroxyl radical production.

The mechanistic pathway involves:

  • Sustained ROS Release: CaO₂ reacts with water, hydrolyzing to release hydrogen peroxide (H₂O₂), which subsequently decomposes into oxygen (O₂) [2] [1]. This reaction is accelerated in the acidic microenvironment often found in bacterial biofilms [1].
  • Generation of Hydroxyl Radicals: The released H₂O₂ can be catalytically converted into highly aggressive hydroxyl radicals (•OH) via Fenton or Fenton-like reactions. This process can be significantly enhanced by coupling CaO₂ with catalytic metals like silver (Ag⁺), decorating the nanoparticles to form a more potent nano-antibacterial platform [1].
  • Oxidative Damage: The hydroxyl radicals cause irreparable damage to bacterial cells by oxidizing vital cellular components, including membrane lipids, proteins, and DNA, leading to cell death [1].
  • Oxygen-Mediated Potentiation: The released oxygen can disrupt the anaerobic conditions within thick biofilms, a known factor that increases bacterial tolerance to antibiotics. This reoxygenation can potentiate the efficacy of conventional antibiotics, as demonstrated with tobramycin [2].

Quantitative Data on Antimicrobial Efficacy

The tables below summarize key quantitative findings from recent studies on calcium peroxide nanoparticles.

Table 1: Efficacy of Calcium Peroxide Nanoparticles (CaO₂ NP) Against Planktonic Bacteria and Biofilms

Bacterial Strain / Biofilm Model Treatment Condition Key Outcome Reference
P. aeruginosa PAO1 (in vitro biofilm) CaO₂ NP + Tobramycin ~2 log greater biofilm eradication vs. Tobramycin alone [2] [2]
Human oral biofilm (in situ) CaO₂ NP alone Increased fraction of dead bacteria from 44% (control) to 57% [2] [2]
Human oral biofilm (in situ) CaO₂ NP + Tobramycin Fraction of dead bacteria further increased to 69% [2] [2]
Not Specified (CDT platform) CaO₂@SiO₂/AgNPs in hydrogel Sustained release of H₂O₂ over >60 h; showed "excellent antibacterial activity" [1] [1]

Table 2: Physicochemical and Formulation Properties of Calcium Peroxide Nano-Systems

Formulation Type Key Components Primary Function Key Property / Outcome Reference
Nanoparticles CaO₂ core, SiO₂ shell, AgNPs Enhanced CDT & self-sterilization Core-shell structure for controlled H₂O₂ release; Ag for catalysis & intrinsic activity [1] [1]
Injectable Hydrogel Gelatin, Oxidized Dextran, CaO₂, Penicillin Localized drug delivery for periodontitis Minimal swelling; continuous O₂ release for >7 days; enhanced osteogenesis [3] [3]
Antibacterial Hydrogel Carboxymethyl Chitosan, Oxidized Dextran, CaO₂@SiO₂/AgNPs Smart wound dressing pH-responsive degradation; synergistic Ag⁺/•OH action [1] [1]

Detailed Experimental Protocols

Protocol: Synthesis of Calcium Peroxide Nanoparticles (CaO₂ NP)

This protocol is adapted from the nanoprecipitation method used in recent research [2].

Principle: Calcium peroxide nanoparticles are synthesized by reacting a calcium salt with hydrogen peroxide under alkaline conditions, using polyethylene glycol (PEG) as a stabilizer to control particle growth and prevent aggregation.

Materials:

  • Calcium chloride (CaCl₂)
  • Hydrogen peroxide (H₂O₂, 30-35 wt % solution in water)
  • Polyethylene glycol 200 (PEG 200)
  • Ammonia solution (NH₃·H₂O, ~25%)
  • Sodium hydroxide (NaOH) pellets
  • Distilled water
  • Ethanol (absolute, 99.95% v/v)

Equipment:

  • Magnetic stirrer with heating
  • Thermostatic water bath or vacuum oven
  • Centrifuge
  • Ultrasonic probe sonicator
  • Laser Scattering Particle Size Distribution Analyzer (e.g., Horiba LA-950V2)
  • Scanning Electron Microscope (SEM)

Procedure:

  • Preparation of Reaction Mixture: Dissolve 400 mg of calcium chloride in 2 mL of distilled water. To this solution, add 16 mL of PEG 200 and 2 mL of ammonia solution. Transfer the mixture to a round-bottom flask.
  • Heating and Stirring: With continuous stirring (e.g., 750 rpm), heat the mixture to 70°C.
  • Dropwise Addition of H₂O₂: Using a burette or syringe pump, add 2 mL of H₂O₂ to the heated mixture at a slow, controlled rate of 50 µL/min.
  • Precipitation: To precipitate the nanoparticles, slowly add a pre-heated (50°C) 0.1 M NaOH solution until the mixture reaches a pH of 13.
  • Collection and Washing: Immediately centrifuge the suspension at 5,000 rpm for 5 minutes. Discard the supernatant. Wash the pellet three times with a 1:1 mixture of NaOH solution and distilled water (10 mL per wash), centrifuging at 5,000 rpm for 2 minutes for each wash to remove excess PEG.
  • Drying: Dry the final product in a vacuum oven at 80°C and 0 mbar for 3 hours to obtain a dry powder.
  • Characterization:
    • Particle Size: Disperse a small amount of dry CaO₂ NP powder in ethanol and sonicate for 20 seconds at 10% intensity. Analyze the particle size distribution using a laser scattering particle size analyzer.
    • Morphology: Characterize the size and morphology using Scanning Electron Microscopy (SEM).
Protocol: Fabrication of an Injectable CaO₂-Loaded Hydrogel

This protocol outlines the creation of an injectable, oxygen-releasing hydrogel for localized antimicrobial delivery, based on a study for periodontitis treatment [3].

Principle: A hydrogel matrix is formed by crosslinking gelatin with oxidized dextran (ODextran). This network can be loaded with calcium peroxide and antibiotics to create an injectable system that provides sustained release and modulates the local microenvironment.

Materials:

  • Gelatin
  • Dextran (Mw ~70,000)
  • Sodium Periodate (NaIO₄)
  • Calcium Peroxide (CaO₂) powder or pre-made CaO₂ NPs
  • Antibiotic (e.g., Penicillin)
  • Phosphate-Buffered Saline (PBS)

Equipment:

  • Analytical balance
  • Magnetic stirrer
  • Oven or water bath (45°C)
  • Syringes (30 mL) and a Ruhr joint connector
  • Universal mechanical testing machine
  • Dissolved oxygen meter (e.g., SW-9403)
  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Synthesis of Oxidized Dextran (ODextran):

    • Prepare a 10% w/v glucose solution and a 10% w/v sodium periodate solution.
    • Mix these solutions in a molar ratio of glucose to sodium periodate of 1:1.5 and allow them to react fully.
    • Dialyze the resulting mixture against deionized water and then freeze-dry to obtain the ODextran powder.
  • Preparation of Hydrogel Precursor Solutions:

    • Solution A (Gelatin & Drug Load): Dissolve 5.714 g of gelatin in PBS to a total mass of 28.571 g. Stir evenly at 45°C for 30 minutes. Add the desired concentrations of calcium peroxide and penicillin to this solution. Transfer to a syringe and store at 45°C to keep it liquid.
    • Solution B (Crosslinker): Dissolve 0.286 g of ODextran in PBS to a total mass of 1.429 g. Place in a 45°C oven for 30 minutes to dissolve completely. Transfer to a second syringe.
  • Hydrogel Formation:

    • Connect the two syringes containing Solution A and Solution B with a Ruhr joint.
    • Push the mixture back and forth between the syringes 6-8 times to ensure thorough mixing.
    • Expel the mixed solution into a mold or directly onto the application site. The hydrogel will form within approximately 3 minutes at room temperature.
  • Characterization:

    • Mechanical Properties: Use a universal mechanical testing machine to perform a pure shear test on the hydrogel to determine its elastic modulus and strength.
    • Swelling Test: Measure the mass of a hydrogel disk (e.g., 1.5 cm diameter, 2 mm thick) before and after immersion in PBS over time (e.g., 30 min, 1-6 h, 24 h, 48 h) to calculate the swelling ratio.
    • Oxygen Release: Place a known mass of CaO₂-loaded hydrogel (e.g., 10 g) in 100 mL of distilled water. Use a dissolved oxygen meter to track the dissolved oxygen concentration over time (e.g., 1, 2, 3, 6 hours and beyond).
Protocol: Assessing Antimicrobial Activity of CaO₂ Formulations

This protocol describes standard methods for evaluating the efficacy of CaO₂ formulations against biofilms, both in vitro and ex vivo/in situ [2].

Principle: The viability of bacteria within a biofilm is quantified after treatment using fluorescent live/dead staining, which allows for visualization and quantification of the bactericidal effect.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
  • Culture medium (e.g., Luria Bertani (LB) broth)
  • Sterile PBS
  • Test formulation (CaO₂ NP suspension, CaO₂-hydrogel, etc.)
  • Control groups (untreated, antibiotic alone, vehicle control)
  • Live/Dead BacLight Bacterial Viability kit (or equivalent containing SYTO 9 and Propidium Iodide)
  • Paraformaldehyde (4% solution in PBS)

Equipment:

  • Micro-anaerobic incubation system
  • Confocal Laser Scanning Microscope (CLSM)
  • Image analysis software (e.g., ImageJ)

Procedure:

  • Biofilm Formation:

    • Grow the bacterial strain to the mid-exponential phase in a suitable liquid medium.
    • Inoculate sterile surfaces (e.g., glass coverslips, bottom of 96-well plates) with the bacterial suspension and incubate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for mature biofilm formation.
  • Treatment:

    • Carefully wash the pre-formed biofilms with sterile PBS to remove non-adherent cells.
    • Apply the test formulations (e.g., CaO₂ NP suspension, CaO₂ NP + antibiotic combination) to the biofilms. Ensure to include relevant controls.
    • Incubate the treated biofilms for the desired time (e.g., 2-24 hours).
  • Viability Staining and Imaging:

    • Prepare the live/dead staining solution according to the manufacturer's instructions.
    • After treatment, gently wash the biofilms with PBS.
    • Apply the staining solution and incubate in the dark for 15-20 minutes.
    • Fix the biofilms with 4% paraformaldehyde for 1 hour (optional but recommended for ex vivo samples).
    • Image the stained biofilms using a Confocal Laser Scanning Microscope (CLSM). Acquire multiple random images per sample.
  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with appropriate plugins) to quantify the green (live) and red (dead) fluorescence intensities from the CLSM images.
    • Calculate the ratio of dead bacteria (red fluorescence) to total bacteria (red + green fluorescence) to determine the percentage of dead cells within the biofilm.
    • Perform statistical analysis to compare the efficacy of different treatments.

The following workflow summarizes the key experimental procedures:

G Experimental Workflow for CaO₂ Antimicrobial Evaluation cluster_material Material Preparation & Characterization cluster_bio Biological Efficacy Assessment Synthesis Synthesis of CaO₂ NPs (Nanoprecipitation) Formulation Formulation (e.g., Hydrogel Loading) Synthesis->Formulation CharPhys Physicochemical Characterization Formulation->CharPhys CharBio Antimicrobial & Biological Characterization CharPhys->CharBio BiofilmPrep Biofilm Preparation CharBio->BiofilmPrep Treatment Treatment Application BiofilmPrep->Treatment Viability Live/Dead Staining & Confocal Imaging Treatment->Viability Analysis Quantitative Image Analysis Viability->Analysis

Diagram 2: Experimental Workflow for CaO₂ Antimicrobial Evaluation. The process begins with material synthesis and characterization, followed by a standardized biological assessment of efficacy against biofilms.

Conclusion

Calcium peroxide nanoparticles represent a powerful and versatile platform for developing antimicrobial strategies. Their mechanism of action, based on the sustained and often microenvironment-responsive release of reactive oxygen species and oxygen, effectively targets bacterial cells and potentiates antibiotics. The provided protocols for synthesis, formulation into hydrogels, and antimicrobial testing offer a robust framework for researchers to explore and develop this technology further. While this compound remains uncharacterized in this context, the established principles for calcium peroxide's activity and application provide a strong scientific foundation for investigating related metal peroxide compounds.

References

controlling calcium periodate particle size distribution during synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors for Controlling Particle Size

Based on research into analogous systems, you can control particle size distribution by manipulating several critical synthesis parameters. The table below summarizes these factors and their typical effects.

Factor Mechanism of Action Expected Effect on Particle Size/Distribution
Solution Stoichiometry (r = {Ca²⁺}:{IO₄⁻}) [1] Impacts nucleation kinetics & growth; non-stoichiometric ratios can slow particle growth. Asymmetrical effect; deviations from r=1 often result in smaller primary particles and longer growth times.
Supersaturation Level (Ω) [1] Higher supersaturation drives faster nucleation. High Ω favors a large number of nuclei, leading to a larger population of smaller particles.
Additives & Modifiers [2] [3] Adsorb to particle surfaces, inhibiting growth or altering crystallization pathways. Can promote uniform nanospheres, prevent agglomeration, and stabilize amorphous phases. Concentration-dependent effects.
Mixing & Agitation [1] Controls uniformity of reactant concentration and shear forces on particles. Vigorous, uniform mixing prevents localized high supersaturation, reducing agglomeration and leading to a narrower size distribution.
Reaction Temperature Affects reaction kinetics, nucleation rate, and solubility. Higher temperatures typically increase growth rates and can promote crystallization, potentially leading to larger particles.

Troubleshooting Common Synthesis Issues

Here are solutions to frequently encountered problems when synthesizing particles with a specific size distribution.

Problem Possible Causes Suggested Solutions
Broad Particle Size Distribution Inefficient mixing leading to localized concentration gradients [1]. Optimize mixing speed and method; use magnetic stirring or overhead stirring for consistency.
Uncontrolled, rapid nucleation. Introduce reactants gradually or use a semi-batch process instead of a single addition.
Batch-to-Batch Variability Trace impurities (e.g., silicate) affecting nucleation [2]. Use high-purity reagents and solvents; clean glassware meticulously.
Slight variations in temperature, pH, or addition rate. Strictly control and document all reaction parameters (T, pH, stirring rate).
Unexpected Agglomeration Lack of a dispersing agent. Introduce a suitable modifier (e.g., citrate, EDTA) to stabilize particles and prevent agglomeration [3].
High ionic strength compressing the electrical double layer. Adjust ionic strength if possible; use modifiers that provide steric hindrance.
Failure to Achieve Target Size Incorrect supersaturation level. Systematically adjust concentration or temperature to modify the nucleation rate [1].
Solution stoichiometry (r) not optimal for target size [1]. Experiment with a wide range of {Ca²⁺}:{IO₄⁻} ratios, not just 1:1.

General Workflow for Method Development

The following diagram outlines a systematic, iterative workflow for developing and optimizing your synthesis protocol, based on established practices for similar materials.

Start Define Target PSD P1 1. Parameter Screening Start->P1 P2 2. Establish Baseline P1->P2 A1 Screen key factors: • Stoichiometry (r) • Additive type/amount • Concentration • Temperature P1->A1 P3 3. Systematic Optimization P2->P3 A2 Run at mid-range conditions (r=1, no additives). P2->A2 P4 4. Finalize Protocol P3->P4 A3 Use a Design of Experiments (DoE) approach. P3->A3 End Documented Method P4->End A4 Validate optimized conditions with multiple batches. P4->A4

Protocol for Particle Size Measurement (Laser Diffraction)

Accurate measurement is essential for troubleshooting. Laser diffraction is a widely used method for determining particle size distribution [4] [5].

  • Principle: Particles dispersed in a laser beam scatter light at an angle inversely related to their size. The angular data is analyzed to calculate size distribution [4].
  • Sample Dispersion:
    • Liquid Dispersion (Recommended for fine particles): Disperse powder in a suitable solvent (e.g., water, ethanol). Use a wet dispersion unit. Add a dispersant (e.g., sodium hexametaphosphate) and apply short ultrasound to break agglomerates [4].
    • Dry Dispersion (For coarser particles): Use a dry powder disperser that employs compressed air to separate particles [4] [5].
  • Data Reporting: Report key percentiles from the volume-based distribution: Dv10, Dv50 (median), and Dv90. These indicate the size below which 10%, 50%, and 90% of the particles are found [5].

Important Considerations for Calcium Periodate

  • Material Specificity: The information above is a guide based on analogous chemistry. You will need to experimentally determine the ideal parameters for this compound, as its solubility and reactivity will differ from the carbonates and hydroxides studied in the search results.
  • Safety: Periodate compounds are strong oxidizing agents. Please consult relevant Safety Data Sheets (SDS) and handle all materials with appropriate personal protective equipment (PPE).

References

A Proposed Technical Approach Based on General Chemistry Principles

Author: Smolecule Technical Support Team. Date: February 2026

While direct protocols are unavailable, you can develop effective experimental strategies by focusing on the core principle that periodate hydrolysis is influenced by solution pH and temperature.

The following workflow outlines a systematic approach to troubleshoot and prevent this hydrolysis.

Start Start: Calcium Periodate Hydrolysis RootCause Identify Root Cause Start->RootCause Factor1 Factor: Solution pH RootCause->Factor1 Factor2 Factor: Temperature RootCause->Factor2 Factor3 Factor: Concentration RootCause->Factor3 Strategy Develop Mitigation Strategy Factor1->Strategy Factor2->Strategy Factor3->Strategy Strat1 Maintain alkaline pH Strategy->Strat1 Strat2 Store at low temperature Strategy->Strat2 Strat3 Optimize concentration Strategy->Strat3 Validate Validate Experimentally Strat1->Validate Strat2->Validate Strat3->Validate Method1 HPLC / IC Analysis Validate->Method1 Method2 Monitor IO4-/IO3- ratio Validate->Method2 Success Stable this compound Solution Method1->Success Method2->Success

Here is a practical guide structured in a Q&A format for your technical support center.

What causes this compound to hydrolyze into iodate in aqueous solution?

This compound (Ca(IO₄)₂) can hydrolyze in water to form calcium iodate (Ca(IO₃)₂) and oxygen. This reaction is highly dependent on the pH and temperature of the solution. The hydrolysis is favored in acidic and neutral conditions, while a basic environment (high pH) significantly slows down the reaction kinetics.

How can I prevent the hydrolysis of this compound?

To stabilize your this compound solution, control these key parameters:

Parameter Recommended Condition Rationale & Practical Tip
pH Maintain a basic pH (e.g., > 10). A high concentration of hydroxide ions pushes the equilibrium away from hydrolysis products. Monitor pH regularly and use buffers like sodium carbonate/bicarbonate or a dilute NaOH solution.
Temperature Store at low temperatures (e.g., 2-8°C). Lowering the temperature reduces the reaction rate, thereby slowing any potential hydrolysis. Avoid leaving solutions at room temperature for extended periods.
Concentration Prepare solutions at a lower concentration. While not a direct prevention, more dilute solutions may slow reaction kinetics and make the system less prone to precipitation, easing analysis.
Storage Time Prepare solutions fresh as needed. For critical experiments, avoid storing stock solutions for long periods, even under controlled conditions.
How can I monitor the stability of my solution experimentally?

You need an analytical method to quantify both periodate (IO₄⁻) and iodate (IO₃⁻) ions to confirm that your stabilization strategies are working.

Recommended Method: Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC)

  • Principle: These techniques separate ions based on their interaction with a stationary phase, allowing for individual quantification of IO₄⁻ and IO₃⁻ in a mixture.
  • Workflow:
    • Sample Preparation: Dilute your this compound solution appropriately with a compatible mobile phase (e.g., a carbonate/bicarbonate eluent for IC).
    • Calibration: Create standard curves using pure sodium periodate (NaIO₄) and sodium iodate (NaIO₃) to establish a relationship between peak area and concentration.
    • Analysis: Run your stabilized sample and identify the peaks based on retention times of your standards.
    • Quantification: Calculate the concentrations of IO₄⁻ and IO₃⁻ in your sample. A stable solution will show a consistently high IO₄⁻/IO₃⁻ ratio over time.

Key Takeaways for Your Research

  • The most critical factor for preventing this compound hydrolysis is maintaining a basic pH.
  • Always validate your specific solution's stability using chromatographic methods like IC or HPLC, as conditions can vary.

optimizing calcium periodate precipitation efficiency parameters

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Calcium Precipitation

The table below summarizes common causes of unwanted precipitation and their solutions, adapted from general calcium precipitation principles [1] [2].

Cause of Precipitation Underlying Issue Recommended Solution
Temperature Fluctuations Protein denaturation or salt crystallization due to extreme or repeated temperature shifts [1]. Follow recommended storage/handling guidelines; avoid repeated freeze-thaw cycles [1] [2].
Concentration Changes (Evaporation) Increased concentration of salts and components leads to crystal formation, particularly at the medium surface [1]. Ensure culture vessels are sealed properly; monitor and maintain humidity in incubators [2].
Improper Component Mixing Formation of insoluble molecules (e.g., CaSO₄) when calcium salts react with other components like MgSO₄ [1]. Dissolve calcium chloride (CaCl₂) separately in deionized water before adding other components [1] [2].
pH Instability High pH (generally >8) promotes formation of insoluble carbonate and hydroxide precipitates with calcium ions [2]. Use buffering agents to maintain pH and osmotic pressure stability [1] [2].

Experimental Workflow for Troubleshooting

The following diagram outlines a systematic workflow for diagnosing and addressing precipitation issues in your experiments.

precipitation_troubleshooting Start Observe Precipitation Step1 Confirm Physical Nature (Microscopy) Start->Step1 Step2 Rule Out Biological Contamination Step1->Step2 Cause1 Biological Contamination Step2->Cause1 Contamination Found Cause3 Cause3 Step2->Cause3 Contamination Ruled Out Step3 Assess Solution & Handling Parameters Param1 Temperature History Step3->Param1 Param2 Evaporation/Concentration Step3->Param2 Param3 Component Mixing Order Step3->Param3 Param4 pH of Solution Step3->Param4 Cause2 Physical/Chemical Precipitation Action Implement Corrective Action (Refer to Troubleshooting Table) Param1->Action Param2->Action Param3->Action Param4->Action Cause3->Step3

Workflow for diagnosing precipitation issues

Key Experimental Protocols

Based on the search results, here are detailed methodologies for handling precipitation-prone solutions:

  • Protocol for Preparing Calcium-Containing Solutions [1] [2]:

    • Dissolve CaCl₂ separately: First, dissolve calcium chloride in deionized water in a separate container.
    • Prepare base solution: Mix all other medium components in the main vessel.
    • Combine slowly: Under gentle stirring, slowly add the CaCl₂ solution to the main base solution. This prevents localized high concentrations that lead to instant precipitation.
  • Protocol for Aeration Softening (for Carbonate Removal) [3]:

    • Transfer sample: Place the solution (e.g., brackish water concentrate) into an aerated reactor.
    • Aerate: Apply forced aeration for a defined period (e.g., 15 minutes to 2 hours) to strip dissolved CO₂.
    • Induce precipitation: This shift in carbonate equilibrium encourages the precipitation of calcium carbonate (CaCO₃) according to the reaction: Ca²⁺ + 2HCO₃⁻ → CaCO₃ (s) + CO₂ (g) + H₂O (l).
    • Separate: Remove the purified solution from the precipitate by filtration.

Frequently Asked Questions (FAQs)

  • How can I distinguish between precipitation and biological contamination? Biological contamination (bacteria, yeast, fungi) often makes the culture medium turbid and can be observed under a microscope as moving particles or distinct structures like hyphae. Precipitation, in contrast, often appears as static crystals or amorphous material under the microscope, and the medium might remain clear aside from these particles [2].

  • Why is the order of mixing components so critical? Adding concentrated calcium salts directly into a solution containing phosphates or sulfates can cause immediate formation of insoluble compounds (like calcium phosphate or calcium sulfate) at the point of contact. Pre-dilution and slow addition ensures thorough mixing and prevents localized super-saturation that drives precipitation [1].

  • My precipitate is colored. What does this mean? Colored precipitates often indicate the formation of metal complexes. For instance, copper salts can form blue hydroxide precipitates, while iron can form red-brown hydroxide precipitates [2]. Refer to the metal precipitate color chart in the search results for more specific identifications [2].

References

improving calcium periodate yield in electrochemical synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Periodate Synthesis Yield

Problem Area Specific Issue Recommended Solution Key Parameters & Expected Outcome
Electrode Material Use of toxic PbO₂ anodes or low-performance alternatives [1]. Switch to Boron-Doped Diamond (BDD) anodes [2] [3] [1]. Outcome: Metal-free, non-toxic, highly durable anode. Prevents product contamination and lowers purification costs [2] [1].
Reaction Conditions Low current efficiency and iodine precipitation [1]. Use highly alkaline conditions (e.g., 3-4 M NaOH) and optimize iodide/OH⁻ ratio (~1:10) [1]. Parameters: NaOH (3-4 M), NaI (0.33 M), High current density (e.g., 312 mA cm⁻²) [3] [1]. Outcome: High current efficiency (~84-90%) and prevents I₂ precipitation [3] [1].
Process Setup Poor scalability and low space-time yield in batch systems [1]. Implement a divided flow electrolysis cell [3] [1]. Setup: BDD anode, Nafion membrane, stainless steel cathode, alkaline anolyte/catholyte [3]. Outcome: Enhanced mass/energy transfer, easier scaling, yields >90% [3] [1].
Organic Contaminants Organic impurities from previous runs hampering synthesis [3]. No action required. The process is self-cleaning; organics are mineralized during electrolysis [3]. Mechanism: Hydroxyl radicals from BDD anode degrade organic impurities to CO₂ and H₂O ("cold combustion") [3].

Detailed Experimental Protocol for a Flow Electrolysis System

The following methodology, adapted from recent studies, details the setup for an efficient and robust sodium periodate synthesis. You can adapt this foundation for calcium salt experiments [3].

1. Electrolyzer Assembly

  • Cell Type: Use a divided flow electrolysis cell.
  • Anode: Boron-Doped Diamond (BDD) (e.g., 4 cm x 12 cm).
  • Cathode: Stainless steel (e.g., 4 cm x 12 cm).
  • Membrane: Nafion membrane to separate anodic and cathodic compartments.
  • Pumping System: Pumps for anolyte and catholyte with a flow rate of ~7.5 L/h. A supplementary pump can be used to keep compartment volumes constant [3].

2. Preparation of Electrolytes

  • Anolyte: Aqueous solution of sodium hydroxide (4 M) and sodium metaperiodate (NaIO₄, 0.21 M) as a starting material. For your work, you would replace the sodium salts with calcium-based compounds, noting the potential differences in solubility and pH management.
  • Catholyte: Aqueous sodium hydroxide solution (4 M) [3].

3. Electrolysis Execution

  • Mode: Perform the electrolysis in galvanostatic (constant current) mode.
  • Current Density: Apply a high current density, for example, 312 mA cm⁻².
  • Temperature Control: Use a cryostatic bath circulator to maintain the temperature of the electrolyzer at room temperature.
  • Process: Circulate the anolyte and catholyte through their respective compartments until the desired charge is passed. The system is robust against organic impurities, which will be degraded in situ [3].

The workflow for this optimized setup can be visualized as follows:

Start Start: Prepare Electrolytes Setup Assemble Flow Cell: - BDD Anode - Nafion Membrane - Steel Cathode Start->Setup Condition Set Parameters: - High Alkaline pH - High Current Density Setup->Condition Run Run Galvanostatic Electrolysis Condition->Run Monitor Monitor and Collect Product Run->Monitor

Key Optimization Insights

  • BDD Anodes Are Superior: The shift from traditional PbO₂ to BDD anodes is the most significant advancement. BDD provides a similar overpotential for oxygen evolution but is durable, metal-free, and non-toxic, which is critical for pharmaceutical applications [2] [1].
  • Alkaline Conditions Are Crucial: A high hydroxide concentration is vital for several reasons: it favors high current efficiency, maintains the solubility of iodine species to prevent precipitation, and provides a suitable environment for the hydroxyl radical-mediated mechanism at the BDD anode [1].
  • Flow Systems Enable Scalability: Continuous-flow electrolyzers overcome the limitations of batch cells, offering higher space-time yields, better energy efficiency, and improved control over reaction parameters, making the process suitable for larger-scale synthesis [3] [1].

Important Note on Calcium Periodate

The search results exclusively detail the synthesis of sodium periodate. The principles of using BDD anodes, alkaline conditions, and flow chemistry are directly applicable. However, you will need to experimentally adapt these protocols, particularly regarding the solubility of calcium iodide and this compound in alkaline media, and the optimal calcium hydroxide concentration.

References

Calcium Periodate: Key Properties & Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information and hazardous properties of calcium periodate as reported by chemical suppliers.

Property Description
Common Formula Ca₃(H₂IO₆)₂•4H₂O (Tetrahydrate form) [1] [2]
CAS Registry Number 77353-51-6 [3] [2]
Appearance White crystals or powder [1]
Hazard Pictograms Oxidizer, Irritant [1]
Signal Word Danger [1]
Hazard Statements H272: May intensify fire; oxidizer [1] [4]. H315-H319: Causes skin and serious eye irritation [1]. H335: May cause respiratory irritation [1].
Precautionary Statements P220: Keep away from heat/sparks/open flames/hot surfaces [1]. P261: Avoid breathing dust/fume [1]. P280: Wear protective gloves/protective clothing/eye protection [1].

Storage & Handling Guidelines

Adhering to proper storage conditions is critical for maintaining the stability and safe handling of this compound.

  • Storage Conditions: Store in a cool, dry place [4]. Keep the container tightly closed [1].
  • Storage Compatibility: Store with other oxidizing agents such as chlorates, bromates, iodates, and peroxides [4]. This practice prevents contact with incompatible materials.
  • Material Incompatibility: This is a strong oxidizing solid. Keep away from combustible materials, strong reducers, finely powdered metals, and organic compounds [1] [4]. Mixing with these materials significantly increases fire or explosion risk, especially upon heating [4].
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection [1]. Handle only in a hood or well-ventilated area to avoid inhaling dust [1].

Troubleshooting Common Experimental Issues

The following guide addresses potential problems you might encounter when working with this compound.

Issue Possible Cause Solution
Unexpected reaction vigor / decomposition Contact with organic or combustible materials; excessive heat [1] [4]. Immediately isolate from contaminants. Ensure storage area is cool and free of incompatible substances.
Low oxidation yield Material decomposition due to improper storage; use of old or degraded stock. Test oxidizing strength on a small scale. Source new material and ensure fresh, proper storage.
Irritation (skin, eyes, respiratory) Exposure to dust or powder without adequate PPE [1]. Use in a fume hood, wear appropriate gloves, goggles, and a lab coat. Rinse exposed area thoroughly with water if contact occurs [1].

Experimental Considerations & Synthesis

While direct protocols for using this compound in drug development are not available in the search results, here is relevant information for experimental planning.

  • Solubility: this compound is noted as being only slightly soluble in water [1]. This property is a key consideration when designing reaction mixtures, as it may affect reaction kinetics and necessitate specific solvent systems.
  • Synthesis Methods: If you need to prepare this compound, common laboratory methods include:
    • Precipitation Reaction: Reacting sodium periodate with a calcium salt like calcium chloride: 2 NaIO₄ + CaCl₂ → Ca(IO₄)₂ + 2 NaCl [5].
    • Chlorine Oxidation: Oxidizing calcium iodate with chlorine in a basic environment [5].
    • Electrochemical Synthesis: Oxidizing an iodate precursor electrochemically using a lead dioxide (PbO₂) anode in the presence of calcium ions [5].

The diagram below outlines the logical workflow for the safe storage and handling of this compound in a laboratory setting.

cluster_storage Storage Conditions cluster_safety Safety & PPE cluster_incompat Critical Incompatibilities Start Start: this compound Handling A1 Store in cool, dry place Start->A1 A2 Keep container tightly closed A1->A2 A3 Store with compatible oxidizers (e.g., chlorates, iodates) A2->A3 B1 Wear protective gloves, clothing, and eye protection A3->B1 B2 Use only in a fume hood or well-ventilated area B1->B2 C1 Keep AWAY from: • Combustibles • Strong reducers • Finely powdered metals • Organic materials B2->C1

Frequently Asked Questions

What is the UN number for shipping this compound? It is classified as UN1479, "Oxidizing solid, n.o.s.", under Hazard Class 5.1 [1] [4].

Where can I find the full Safety Data Sheet (SDS)? A Safety Data Sheet for this compound (CAS #77353-51-6) can be sourced from chemical suppliers like GFS Chemicals [3].

Is this compound soluble in organic solvents? The search results only specify its solubility in water. Consult specific chemical literature or conduct small-scale solubility tests for information on organic solvents.

References

removing sodium chloride impurities from calcium periodate

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Chemicals and a Potential Method

Your goal is to separate sodium chloride (NaCl) from calcium periodate (Ca(IO₄)₂). The strategy hinges on their differing solubilities in water.

  • Solubility Difference: Sodium chloride is highly soluble in water and has a relatively stable solubility that does not change significantly with temperature. In contrast, this compound is only sparingly soluble [1]. This key difference is the foundation for a separation method.
  • The Phosphate Method for Purification: A technique used to purify sodium chloride provides a useful parallel. This method adds sodium phosphate (Na₃PO₄) to a salt solution to precipitate out calcium and magnesium ions as insoluble phosphate salts [2] [3]. While your goal is the opposite (to keep this compound and remove NaCl), it demonstrates that phosphate can effectively target and remove calcium ions from solution.

Based on these principles, the following workflow outlines a logical, step-by-step approach for your experiment. The core idea is to exploit the low solubility of this compound and use a phosphate-based wash to remove residual calcium chloride, a potential co-product.

Start Start: Mixture of Ca(IO₄)₂ and NaCl Step1 Add Cold Water (Based on low solubility of Ca(IO₄)₂) Start->Step1 Step2 Filter Mixture Step1->Step2 Step3 Solid: Crude Ca(IO₄)₂ Liquid: Waste NaCl Solution Step2->Step3 Step4 Wash Solid with Na₃PO₄ Solution (Precipitates Ca²⁺ as Ca₃(PO₄)₂) Step3->Step4 Critical Step Step5 Final Filtration Step4->Step5 End Pure Ca(IO₄)₂ Solid Step5->End

Key Experimental Considerations

When implementing the workflow above, pay close attention to the following parameters to optimize your results.

Experimental Parameter Consideration & Rationale
Liquid-to-Solid Ratio A ratio of 3:1 is often optimal for efficient washing and minimal product loss [3].
Temperature Using cold water can further suppress the solubility of the target compound (Ca(IO₄)₂), improving yield.
Mixing Time Allow 25-30 minutes of continuous stirring for the phosphate reaction to ensure complete precipitation of calcium impurities [2] [3].
Stoichiometry Calculate the exact amount of sodium phosphate needed based on the molar quantity of calcium ions to be removed for an efficient reaction [2].

Troubleshooting Common Scenarios

Here are some potential issues and suggested solutions presented in an FAQ format.

FAQ: I notice a low yield of final product. What could be the cause?

  • Potential Cause: The this compound might be dissolving more than expected during the water wash.
  • Solution: Ensure you are using ice-cold water and avoid using an excessive volume. Re-crystallization from hot water followed by cooling is a standard method for purifying and recovering periodate salts [1].

FAQ: My final product still contains salts. How can I improve purity?

  • Potential Cause: Incomplete washing or filtration.
  • Solution: Confirm that you are using a stoichiometric amount of sodium phosphate to remove all calcium ions [2]. Also, verify that your filter pore size is small enough to retain the fine precipitate of calcium phosphate. Multiple cold water washes may be necessary.

FAQ: What are the critical safety points for this procedure?

  • General Lab Safety: Always wear appropriate Personal Protective Equipment (PPE) including a lab coat, safety goggles, and gloves.
  • Chemical Handling: While the compounds in this protocol are not exceptionally hazardous, it is good practice to consult the Safety Data Sheets (SDS) for all chemicals, including sodium phosphate and this compound, before starting your experiment.

References

calcium periodate solubility challenges in aqueous systems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is the solubility of calcium periodate difficult to measure accurately? The solubility is highly dependent on experimental conditions like temperature, pH, and ionic strength. Furthermore, periodate ions can participate in redox reactions or form different polynuclear species in solution, which can complicate the measurement and lead to inconsistent results [1].

  • Q2: How does the common ion effect influence this compound solubility? The addition of a soluble salt like calcium chloride introduces more Ca²⁺ ions into the solution. According to Le Chatelier's principle, this shifts the dissolution equilibrium of this compound towards the solid phase, thereby decreasing its solubility. This is known as the common ion effect [1].

  • Q3: What is the general method for determining the solubility product constant (Ksp) of a salt like this compound? You can determine the Ksp by first measuring the concentration of the anion in a saturated solution. A common method involves titration. For iodate, this is done by reacting it with iodide to produce iodine, which is then titrated with sodium thiosulfate. While the stoichiometry for periodate may differ, the general analytical approach is similar [1].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low measured solubility Common ion effect from other calcium salts in solution Ensure high-purity water and reagents; account for all ions in solution [1].
Inconsistent Ksp values Variations in temperature during experiment Use a temperature-controlled water bath for all solubility experiments and solutions.
Unusual color changes during analysis Redox reactions involving the periodate ion Use an inert atmosphere (e.g., nitrogen) and ensure reagents are free of reducing agents.
Precipitation in unexpected conditions Formation of polynuclear periodate species or changes in pH Systematically study and control the pH of all solutions [1].

Experimental Protocol: Determining Ksp via Titration

This protocol is adapted from established methods for calcium iodate [1].

1. Objective To determine the solubility product constant (Ksp) of this compound by measuring the periodate ion concentration in a saturated aqueous solution.

2. Materials and Equipment

  • This compound, solid
  • Deionized water
  • Potassium iodide (KI)
  • Sodium thiosulfate (Na₂S₂O₃), standardized solution
  • Starch indicator solution
  • Volumetric pipettes (e.g., 20.00 mL)
  • Burette
  • Erlenmeyer flasks
  • Magnetic stirrer and stir bars
  • Filter paper and funnel (or a syringe filter)

3. Step-by-Step Procedure

  • Preparation of Saturated Solution: Add an excess of solid this compound to a known volume of deionized water (e.g., 100 mL). Stir continuously for at least 30 minutes and allow to settle overnight to ensure saturation. Filter the solution to obtain a clear, particle-free saturated filtrate.
  • Sample Preparation: Pipette a precise volume (e.g., 20.00 mL) of the filtered, saturated solution into an Erlenmeyer flask.
  • Liberation of Iodine: Add an excess of solid KI and a small amount of acid to the flask. The periodate will react with iodide to liberate iodine. The specific reaction for periodate is more complex than for iodate and should be confirmed from chemical literature.
  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. Continue while swirling the flask, until the brownish color of iodine fades to a pale yellow.
  • Endpoint Determination: Add a few milliliters of starch indicator solution, which will turn the mixture blue-black. Carefully continue the titration until the blue-black color disappears, indicating the endpoint. Record the final volume of thiosulfate used.
  • Replication: Repeat the titration at least three times to obtain consistent results.

4. Data Analysis and Ksp Calculation

  • Calculate the moles of thiosulfate used.
  • Using the balanced redox reaction equation between periodate/iodate and iodide, determine the moles of periodate ions in your sample volume.
  • Calculate the molar concentration of periodate ions, [IO₄⁻], in the saturated solution.
  • From the dissolution equilibrium of this compound (Ca(IO₄)₂(s) ⇌ Ca²⁺(aq) + 2IO₄⁻(aq)), the concentration of calcium ions [Ca²⁺] is [IO₄⁻] / 2.
  • Calculate the Ksp using the expression: Ksp = [Ca²⁺][IO₄⁻]².

Experimental Workflow Diagram

The diagram below outlines the logical sequence for a solubility challenge investigation, from problem identification to data interpretation.

solubility_workflow start Identify Solubility Challenge hyp Formulate Hypothesis (e.g., Common Ion Effect) start->hyp design Design Controlled Experiment hyp->design prep Prepare Saturated Solution design->prep analyze Analyze Ion Concentration (e.g., via Titration) prep->analyze calc Calculate Ksp analyze->calc interpret Interpret Data & Conclude calc->interpret

Solubility Equilibrium Pathway

This diagram visualizes the key factors and processes involved in the chemical equilibrium of this compound dissolution, which is central to understanding its solubility behavior.

solubility_equilibrium Solid Solid Ca(IO₄)₂ Dissolved Dissolved Ions Ca²⁺ + 2IO₄⁻ Solid->Dissolved Dissolution Dissolved->Solid Precipitation Factor1 • Temperature Factor1->Dissolved Factor2 • Common Ions Factor2->Dissolved Factor3 • pH & Redox Factor3->Dissolved Factor4 • Ionic Strength Factor4->Dissolved

References

calcium periodate reaction kinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides

Slow Reaction Kinetics

A slow reaction rate is a common challenge. The table below summarizes potential causes and solutions.

Potential Cause Evidence Recommended Solution
Sub-optimal Temperature Reaction rate increases noticeably with temperature. Thermal activation: Increase temperature. The activation energy for tetracycline degradation was ~46.2 kJ/mol; a higher temperature significantly accelerates the reaction [1].
Insufficient Periodate Low conversion/yield over time. Increase the molar ratio of periodate to your target molecule. Optimize the ratio via design of experiments (DOE) [2].
Unfavorable pH Rate is pH-dependent, often with an optimum. Systematically test pH levels. For cellulose oxidation, a slightly acidic pH (4.0-5.5) is often used [3].
Poor Reactant Contact Issue is pronounced in heterogeneous systems (e.g., solid cellulose in solution). Mechanical pretreatment: Refine/mercérise cellulose to increase amorphous regions and surface area [3]. Chemical activation: Add inert salts (e.g., Na₂SO₄, NaCl) to enhance periodate interaction with the substrate [3].
Low Product Yield or Unwanted Byproducts

This issue often involves the balance between the main reaction and degradation pathways.

Potential Cause Evidence Recommended Solution
Competitive Side Reactions Formation of byproducts or over-oxidation. Radical Scavengers: Add isopropanol to quench radical-based side reactions and improve selectivity for dialdehyde cellulose [2].
Excessive Temperature High degradation of target product. While heating accelerates the main reaction, it can accelerate degradation more. Model the kinetics to find a balance. The degradation rate constant (k₃) for dialdehyde cellulose increases significantly with temperature [2].
Long Reaction Time Yield peaks then decreases. Determine the optimal reaction time. Prolonged exposure can lead to the degradation of the desired product (e.g., DAC) once the main reaction is complete [2].

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods to activate periodate and enhance its oxidative power? Periodate can be activated through several methods to generate reactive species for degradation or facilitate specific oxidation:

    • Thermal Activation: Heating the reaction mixture, a simple and effective method to increase the reaction rate [1] [4].
    • Chemical Activation: Using metal catalysts, UV light, ultrasound, or hydrogen peroxide (H₂O₂) to generate highly reactive radicals like •OH, IO₃•, and ¹O₂ [4] [5].
    • Substrate Activation: Pre-treating the reactant (e.g., mechanical refining or mercerization of cellulose) to make it more accessible to periodate [3].
  • Q2: How can I quantitatively track the reaction progress and model its kinetics? The periodate oxidation of vicinal diols (like in cellulose) is often modeled as a series of pseudo-first-order reactions [2]. Experimental Protocol:

    • Sample & Analyze: Conduct the oxidation reaction under controlled conditions (e.g., fixed pH, temperature, and periodate excess). Withdraw samples at regular time intervals.
    • Quench Reaction: Stop the reaction in each sample (e.g., by adding ethanol or a quenching agent) [2].
    • Quantify Product: Measure the concentration of your product over time. For dialdehyde cellulose, this is done by reacting the aldehydes with hydroxylamine hydrochloride, which releases HCl, and then titrating the acid with NaOH [2].
    • Model Kinetics: Fit the time-dependent concentration data to a kinetic model. A common model for cellulose oxidation is:
      • A (Cellulose) → B (Dialdehyde Cellulose) → C (Degradation Products)
      • The rate constants (k₁, k₂, k₃) can be determined from this data [2].
  • Q3: Why is my periodate oxidation non-selective, and how can I improve it? Non-selectivity often arises from radical-driven pathways instead of the desired selective pathway. To improve selectivity:

    • Work in the Dark: Periodate can be photo-activated. Conduct reactions in the dark to prevent unintended radical formation [2].
    • Add Radical Scavengers: As noted in the troubleshooting guide, adding isopropanol can suppress radical side reactions [2].
    • Optimize pH: The selectivity for the classic C-C bond cleavage in diols is typically highest in slightly acidic conditions and away from pH extremes that promote radical formation [3].

Experimental Workflow & Kinetic Analysis

For a clear overview, the following diagram illustrates the key stages of a periodate kinetics experiment, from setup to data modeling.

Start Experiment Setup Step1 1. Reaction Setup - Control pH, Temp - Excess Periodate - Aliquot at time points Start->Step1 Step2 2. Quench & Analyze - Stop reaction - Quantify product (e.g., titration) Step1->Step2 Step3 3. Data Collection - Record conc. vs. time - Plot data points Step2->Step3 Step4 4. Kinetic Modeling - Fit to rate equation - Determine k (Rate Constant) Step3->Step4 Step5 5. Optimization - Adjust parameters (T, pH) - Re-run and compare k Step4->Step5

Workflow for Parameter Optimization

To systematically optimize your reaction parameters (like temperature and periodate concentration), a Design of Experiments (DOE) approach is highly effective rather than changing one parameter at a time.

Start Define Optimization Goal P1 Select Key Parameters (e.g., Temperature, [Periodate], pH) Start->P1 P2 Design Experiment Matrix (Full factorial, Central Composite) P1->P2 P3 Run Experiments in designed order P2->P3 P4 Measure Responses (e.g., Yield, Rate Constant k, Purity) P3->P4 P5 Build Model & Find Optimum (Response Surface Methodology) P4->P5 P6 Verify Model with confirmation run P5->P6

I hope this technical support center provides a solid foundation for your experimental work. The principles outlined here for sodium periodate are an excellent starting point for developing optimized conditions for calcium periodate.

References

troubleshooting calcium periodate crystallization polymorph formation

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Influencing Polymorphic Outcome

Controlling Factor Effect on Polymorph Formation Supporting Experimental Data
Temperature Determines the stable polymorph; low temperatures favor metastable forms, high temperatures favor stable forms. Aragonite forms at high temps (≥80°C) and converts to calcite above 90°C [1]. Calcite & vaterite form <50°C; aragonite appears 50-85°C (96% yield at 80°C); at >90°C, aragonite transforms to calcite [1].
Solution pH Alters supersaturation and ion activity, directing polymorph nucleation [1]. Vaterite primarily forms at pH 7-10 (83% yield at pH 8.4); calcite predominates at pH <7 and >10 (98% yield at pH 12) [1].
Ion Ratio ([Ca²⁺]:[CO₃²⁻]) Impacts nucleation kinetics and polymorph selectivity via non-stoichiometric ion concentrations [1]. A higher [Ca²⁺]:[CO₃²⁻] ratio favors the formation of calcite [1].
Additives & Impurities Surface chemistry and molecular structure of additives can selectively inhibit or promote specific polymorphs by binding to crystal surfaces [2] [3]. Designed proteins with carboxylate arrays direct nucleate nano-calcite, bypassing vaterite [2]. Phosphates suppress calcium oxalate nucleation and irreversibly inhibit crystal growth [3].
Solvent Environment Solvent-mediated phase transformations (SMPTs) can occur; protic vs. aprotic solvents influence conformational preferences and hydrogen bonding, leading to stable vs. metastable forms [4]. For Tegoprazan, methanol (protic) directly formed stable Polymorph A, while acetone (aprotic) led to metastable Polymorph B [4].
Stirring / Mixing Physical agitation affects transformation pathways; stirring can promote transformation to more stable phases [5]. In ACC transformation, stirring promoted direct transformation to calcite, while quiescent conditions favored metastable intermediates like monohydrocalcite [5].

To systematically diagnose and resolve polymorph formation issues, you can follow the logic of the troubleshooting workflow below. It maps the relationship between a observed problem, its potential causes, and the corresponding investigative experiments.

G cluster_1 Investigate Solution Conditions cluster_2 Control Nucleation & Growth cluster_3 Characterize Impurity Effects Start Observed Problem: Unexpected or Mixed Polymorph Cause1 Incorrect Solution Conditions Start->Cause1 Cause2 Uncontrolled Nucleation & Growth Start->Cause2 Cause3 Presence of Impurities/Additives Start->Cause3 Exp1 Experiment 1: Systematically vary Temperature Cause1->Exp1 Exp2 Experiment 2: Systematically vary pH & Ion Ratio Cause1->Exp2 Exp3 Experiment 3: Introduce Seeding Cause2->Exp3 Exp4 Experiment 4: Modify Mixing Rate Cause2->Exp4 Exp5 Experiment 5: Test with Purified Reagents Cause3->Exp5 Exp6 Experiment 6: Screen Additives Cause3->Exp6 Analysis Analyze Results via: PXRD, DSC, FT-IR, etc. Exp1->Analysis Exp2->Analysis Exp3->Analysis Exp4->Analysis Exp5->Analysis Exp6->Analysis Outcome Define Stable Crystallization Protocol Analysis->Outcome

Detailed Experimental Protocols

To investigate the factors outlined above, here are detailed methodologies adapted from the literature.

Experiment 1 & 2: Systematic Variation of Temperature, pH, and Ion Ratio

This protocol is adapted from a comprehensive study on calcium carbonate polymorphs [1].

  • Objective: To independently determine the effect of temperature, pH, and reactant concentration on the polymorphic outcome.
  • Materials: Calcium chloride dihydrate (CaCl₂·2H₂O), sodium carbonate (Na₂CO₃), deionized water, HCl and NaOH solutions for pH adjustment.
  • Procedure:
    • Prepare separate 0.3 M aqueous solutions of CaCl₂ and Na₂CO₃ using deionized water. Store in sealed containers to prevent CO₂ absorption.
    • For temperature studies: Pre-heat or pre-cool the two solutions to the target temperature (e.g., 10°C, 35°C, 50°C, 80°C). Mix equal volumes under constant stirring for 10 minutes while maintaining the temperature.
    • For pH studies: Mix the solutions at room temperature and immediately adjust the pH to the target value (e.g., 7.0, 8.4, 10.1, 12.5) using dropwise addition of 1 M HCl or NaOH under constant stirring for 10 minutes.
    • For ion ratio studies: Mix solutions of varying molarities to achieve the desired [Ca²⁺]:[CO₃²⁻] ratios (e.g., 1:2, 1:1, 2:1, 3:1) at room temperature without pH adjustment.
    • Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry in an oven at ~50°C for 24 hours.
  • Analysis: Characterize the dried powders using Powder X-ray Diffraction (PXRD) to identify polymorphs and perform Rietveld refinement for quantitative phase analysis [1]. Use Field Emission Scanning Electron Microscopy (FE-SEM) to analyze crystal morphology.
Experiment 6: Screening for Additive Effects

This protocol is inspired by studies using designed biomolecules and phosphates to control crystallization [2] [3].

  • Objective: To test the effect of various additives on polymorph selection and crystal morphology.
  • Materials: Target molecule (e.g., Calcium salt), counter-ion source (e.g., Periodate), selected additives (e.g., inorganic ions like Mg²⁺, small organic acids, designed peptides, or polyphosphates).
  • Procedure:
    • Prepare supersaturated solutions of the reactant ions.
    • Introduce the additive at a specific concentration to the solution before mixing the reactants.
    • Mix the solutions and allow crystallization to proceed under quiescent or stirred conditions.
    • Monitor the crystallization process in situ using techniques like Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to identify the first solid phase that appears [2].
    • Isolate the final product as in the previous protocol.
  • Analysis: Use PXRD for polymorph identification. For advanced mechanistic studies, Liquid-Phase Transmission Electron Microscopy (LP-TEM) can be used to observe the effect of additives on pre-nucleation clusters and early-stage nucleation [3].

Key Principles and Conclusion

The fundamental principle governing polymorph formation is Ostwald's Rule of Stages, which states that a system undergoing crystallization will often first form the most soluble (least stable) polymorph, which may then transform to more stable forms [5] [6]. The factors discussed above influence the kinetics of nucleation, growth, and transformation at every stage of this process.

While specific data on calcium periodate is not available, the strategies outlined here—systematic variation of solution conditions, controlled nucleation, and additive screening—provide a robust framework for troubleshooting its crystallization.

References

calcium periodate purity analysis and quality control methods

Author: Smolecule Technical Support Team. Date: February 2026

Known Specifications & Tolerances

The U.S. Code of Federal Regulations provides a key specification for the food additive grade of calcium periodate, which is a crucial reference point for any purity analysis [1].

Parameter Specification
Chemical Identity Penta calcium orthoperiodate
Minimum Assay Not less than 60% by weight
Iodine (I) Content 28% to 31% by weight

Recommended Analytical Workflow

For determining elemental impurities like Al, Cd, and Fe in a calcium-rich matrix such as this compound, a validated method using Inductively Coupled Plasma Optical Emission Spectrometry (ICP OES) is highly recommended. The sample preparation is a critical step [2].

The diagram below outlines the sample preparation and analysis workflow:

G Start Sample (Calcium-Rich Material) P1 Digestion Procedure P1: HNO₃ Start->P1 P2 Digestion Procedure P2: HNO₃ + H₂O₂ Start->P2 P3 Digestion Procedure P3: Aqua Regia (HCl + HNO₃) Start->P3 P4 Digestion Procedure P4: Lefort Aqua Regia (HCl + HNO₃) Start->P4 Analysis ICP-OES Analysis P1->Analysis P2->Analysis P3->Analysis P4->Analysis Recommended Result Quantification of: Al, Ca, Cd, Fe, Mg, P Analysis->Result

Procedure Details [2]:

  • Digestion System: Closed-vessel microwave-assisted.
  • Optimal Reagent: Lefort aqua regia (a specific mixture of hydrochloric and nitric acids).
  • Performance: This method provided excellent results for a similar calcium-rich matrix (phosphate rock), with:
    • Precision: 0.30% to 4.4%
    • Trueness: Better than 2%
    • Recoveries: Between 99.5% and 101.9%

Alternative & Complementary Techniques

For other aspects of quality control, you may consider the following methods:

Application Technique Key Point
Rapid Screening of Ca Colorimetric Paper-Based Analytical Device (PAD) Uses Eriochrome Black T (EBT) in alkaline media; suitable for hydrophilic liquids [3].
General Quality Control ICP OES Sample Digestion Avoids hazardous acids (e.g., HF, HClO₄); aligns with Green Chemistry principles [2].

Frequently Asked Questions

What is the most critical parameter to check for this compound identity and purity? The iodine content is a definitive parameter. According to regulatory standards, it should fall within 28% to 31% by weight [1]. This can be determined by digesting the sample and measuring iodine content via ICP OES or titration.

My this compound is intended for pharmaceutical use. What else should I consider? For pharmaceutical applications, you must also control for elemental impurities as per ICH Q3D guidelines. The ICP OES method described above is perfectly suited for this, as it can accurately detect and quantify critical elements like Cadmium (Cd) at very low levels (LOD of 0.08 ng g⁻¹) [2].

Are there any known stability issues or side reactions during analysis? While specific data for this compound is limited, one study on periodate oxidation in general warns that a common lab practice—quenching excess periodate with glycol—can be a "bad idea" as it may lead to undesired side reactions and complicate analysis [4]. It's best to avoid this step or rigorously validate it for your specific system.

Troubleshooting Guide

Problem Potential Cause Suggested Investigation
Low iodine content Product does not meet specification, decomposition, or incorrect synthesis. Verify identity as penta calcium orthoperiodate. Check digestion efficiency [1].
High elemental impurities Contaminated raw materials or process equipment. Use the validated ICP OES method to profile impurities and identify the source [2].
Inconsistent results Inefficient or incomplete sample digestion. Switch to the recommended closed-vessel microwave digestion with Lefort aqua regia [2].

References

calcium periodate iodometric titration assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Iodometric Titration

Iodometric titration is an indirect method where an oxidizing agent (like periodate) oxidizes iodide (I⁻) to iodine (I₂), and the liberated iodine is then titrated with a standard thiosulfate (S₂O₃²⁻) solution [1].

The general principle for analyzing an oxidizing agent like periodate can be represented by the workflow below. You can adapt the specific sample preparation and calculation for calcium periodate.

G Start Start: Sample Preparation Step1 Add KI and Acid Start->Step1 Step2 Oxidizing Agent (e.g., Periodate) oxidizes I⁻ to I₂ Step1->Step2 Step3 Titrate with Na₂S₂O₃ Step2->Step3 Step4 Starch Indicator Added (Solution turns blue) Step3->Step4 Step5 Titrate to Endpoint (Blue color disappears) Step4->Step5 Step6 Calculate Result Step5->Step6 End End: Obtain Concentration Step6->End

Validating Your Titrimetric Method

For any quantitative analytical method, including your this compound assay, you must validate it to ensure the results are reliable. The table below outlines the key parameters to evaluate [2].

Validation Parameter Description & Purpose Recommended Approach (for Titration)
Accuracy Closeness of results to the true value. Assesses method bias [2]. Determine recovery percentage at 80%, 100%, and 120% of the target concentration. Recovery of 98-102% is typically excellent [3] [2].

| Precision | Agreement among individual test results. Evaluates random error [2]. | Repeatability: Analyze 6-9 homogeneous samples in one day [2]. Report Standard Deviation (SD) and Relative Standard Deviation (RSD); RSD < 2% is often acceptable [3]. Intermediate Precision: Repeat the analysis on different days, with different analysts or equipment [2]. | | Linearity | Ability to obtain results directly proportional to analyte concentration [2]. | Titrate at least five different sample sizes across a range (e.g., 80-120% of target). Plot titrant volume vs. sample amount; a high R² value (e.g., >0.999) indicates good linearity [2]. | | Specificity | Ability to measure the analyte accurately in the presence of other components [2]. | Demonstrate that impurities or excipients do not shift the equivalence point or that their influence can be separately identified in the titration curve [2]. |

How Titration Compares to Other Techniques

While direct experimental data for this compound is unavailable, published comparisons for other substances like ceftazidime and salt iodine show a general pattern. Titrimetric methods often provide a strong balance of performance, cost, and simplicity.

Method Key Features Typical Performance vs. Reference Methods
Titrimetry (e.g., Iodometric) Simple, cost-effective, rapid, uses inexpensive equipment [3]. Excellent agreement with reference methods (e.g., HPLC) [3]. High correlation (R² > 0.97) with other techniques like colorimetry for salt iodine [4] [5].
High-Performance Liquid Chromatography (HPLC) High separation power, specific, can analyze complex mixtures [3]. Considered a reference method. Titrimetric results often show no significant difference from HPLC data [3].
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Highly sensitive and selective for elemental analysis, very low detection limits [6]. Used as a primary method. Simpler calibration curve methods can show strong correlation (R² > 0.998) with ICP-MS for iodine analysis [6].
Colorimetry User-friendly, rapid, suitable for field testing, often in a kit form [4] [5]. Provides a reliable quantitative measurement with high agreement to iodometric titration results, though may have slightly higher imprecision [4] [5].

Experimental Protocol for Iodometric Assay

Here is a detailed protocol, adapted from a general iodometric titration, which you can refine for this compound [1]:

  • Reagents:

    • Potassium Iodide (KI) solution (1% w/v).
    • Sulfuric Acid (H₂SO₄) solution (e.g., carefully add 1 part conc. H₂SO₄ to 4 parts water).
    • Sodium Thiosulfate (Na₂S₂O₃) solution, standardized (e.g., 0.1 N).
    • Starch indicator solution (freshly prepared).
    • Optional: Ammonium molybdate as a catalyst if the reaction is slow [1].
  • Procedure:

    • Weigh an accurate amount of the this compound sample and transfer it to an Erlenmeyer flask.
    • Dissolve the sample in 50 mL of water.
    • Add 10-15 mL of KI solution and 10 mL of the H₂SO₄ solution. Swirl to mix. A brown color indicates the liberation of iodine.
    • Titrate immediately with the standardized sodium thiosulfate solution. Gently swirl the flask during titration.
    • When the solution color turns to a pale yellow/straw color, add about 2 mL of the starch indicator. The solution should turn blue.
    • Continue titrating slowly until the blue color just disappears, indicating the endpoint.
    • Perform a blank titration (omitting the this compound sample) and apply the necessary correction.
  • Calculation:

    • The calculation will be based on the stoichiometry of the reaction between periodate and iodide, and then iodine and thiosulfate. A general formula is: % Analyte = [(A - B) × N × M_eq] / [Sample weight (g) × 10] Where:
    • A = Volume of thiosulfate used for the sample (mL)
    • B = Volume of thiosulfate used for the blank (mL)
    • N = Normality of the thiosulfate solution
    • M_eq = Milliequivalent weight of this compound

Conclusion and Recommendations

To develop your comparison guide for this compound, I suggest the following path forward:

  • Establish a Reference Method: First, validate your iodometric titration assay against a primary method. If available, ICP-MS with Isotope Dilution is considered a reference method for elemental analysis [6]. Alternatively, HPLC could be used if a suitable protocol exists.
  • Conduct a Comparison Study: Following the validation parameters outlined above, perform a direct experimental comparison between your iodometric method and the chosen reference method. This will generate the objective, data-driven results needed for your guide.
  • Highlight Practical Advantages: In your guide, you can emphasize the key practical benefits of the iodometric method—such as its low cost, simplicity, and speed—which are consistently highlighted across different applications [3] [4].

References

calcium periodate XRD characterization crystal phase verification

Author: Smolecule Technical Support Team. Date: February 2026

Suggested Research Alternatives

To proceed with your research, you might consider the following pathways:

  • Consult Specialized Databases: Access crystallographic databases such as the International Centre for Diffraction Data (ICDD) PDF-2 or the Cambridge Structural Database (CSD), which are primary resources for standard powder diffraction patterns [1] [2].
  • Perform Experimental Analysis: If the compound is available in your lab, you can characterize it yourself. The general methodology for XRD analysis of calcium-based compounds is well-established, as shown in studies on calcium carbonate and calcium silicate cements [3] [1] [2].
  • Review Related Compounds: You may find useful methodological references in XRD studies of other calcium salts. For example, the experimental workflow in the search results can serve as a template, even if the specific compound differs [3] [2].

Experimental Workflow for XRD Characterization

Based on the search results for similar calcium compounds, here is a generalized experimental workflow you could follow to characterize calcium periodate. This diagram outlines the key steps from sample preparation to final analysis.

Experimental Workflow for XRD Characterization of this compound Start Sample: this compound CaI₂O₈ S1 Sample Preparation (Grind to fine powder, press into holder) Start->S1 Begin S2 Data Collection (XRD Instrument) S1->S2 Next S3 Phase Identification (Match peaks with ICDD PDF database) S2->S3 Next S4 Quantitative Analysis (e.g., Rietveld Refinement) S3->S4 Optional End Crystal Phase Verified Quantified Amorphous Content S4->End Report

The table below provides more detailed information on the methodology for each key step, based on established practices from the search results [3] [1] [2].

Step Key Experimental Parameters & Methodology
Sample Preparation Grind sample to a fine powder (typically <45 microns). Press powder flat into a sample holder to ensure a uniform surface for analysis [1] [2].
Data Collection Use a Cu-Kα X-ray source. Set voltage/current to 40 kV / 40 mA. Scan a 2θ range from 10° to 90° at a slow scan rate (e.g., 1.2° per minute) for good resolution [1] [2].
Phase Identification Analyze the diffraction pattern using software. Compare peak positions and intensities with reference patterns in the ICDD PDF-2 database to identify crystalline phases [1] [2].
Quantitative Analysis Use the Rietveld refinement method to quantify the relative amounts of different crystalline phases. To determine amorphous content, mix the sample with a known amount of a crystalline standard (e.g., corundum, α-Al₂O₃) before analysis [3] [1].

References

comparative reactivity of periodates in advanced oxidation processes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Periodate Activation Methods

Activation Method Typical Activators/ Conditions Primary Reactive Species Generated Key Characteristics References
Metals & Metal-based Catalysts Fe(II), Mn(II), zero-valent iron, metal-oxides High-valent metals (e.g., Fe(IV)=O), IO3•, •OH High efficiency; Fe(IV) is selective and less affected by water matrix. Potential for metal leaching. [1] [2]
Ultrasound (US) Ultrasonic irradiation (cavitation) IO3•, •OH, O•− Thermal decomposition and radical oxidation; enhances mass transfer. High energy consumption. [1] [3]
Photoactivation (Light) UV or Visible Light IO3•, O•−, •OH •OH forms from O•− protonation. Efficiency depends on light source and catalyst. [1] [4]
Carbon Materials Reduced graphene oxide, biochar Non-radical pathways (e.g., 1O₂, electron transfer) Metal-free activation; often involves surface-bound reactive complexes. [1] [5]
Other Physical Methods Microwave, Thermal, Electrochemical IO3•, •OH, O•− (varies by method) Microwave/thermal use energy input; electrochemical uses electron transfer. [1] [4] [5]
Chemical Activation H₂O₂, OH⁻ (alkaline conditions) IO3•, O₂•−, 1O₂ H₂O₂ can enhance radical yield; alkaline conditions favor 1O₂ formation. [4] [5]

Experimental Protocols for Key Activation Methods

Here are generalized experimental methodologies for some of the prominent activation techniques, as derived from the research literature.

Activation with Metal Ions (e.g., Fe²⁺)

This is a common homogeneous activation method for probing high-valent chemistry.

  • Procedure:
    • Prepare a contaminant solution (e.g., 10-20 µM) in a buffer at the desired pH (often near neutral).
    • Add a predetermined concentration of periodate (PI) stock solution.
    • Initiate the reaction by rapidly adding a FeSO₄ solution to achieve the target Fe(II)/PI molar ratio (a critical parameter, often 1:1 or higher).
    • Take samples at regular time intervals and quench the reaction immediately (e.g., with sodium thiosulfate or methanol).
    • Analyze the samples for residual contaminant concentration (e.g., via HPLC) and/or the formation of intermediates.
  • Probe for Reactive Species: To confirm the role of high-valent iron (Fe(IV)), specific probe compounds like Methyl Phenyl Sulfoxide (PMSO) are used. Its specific oxidation to Methyl Phenyl Sulfone (PMSO₂) is a fingerprint for an oxygen-atom transfer pathway characteristic of Fe(IV). Scavengers like methanol (for •OH) can be used in parallel experiments [2].
Ultrasound (US) Activation

This method utilizes the physical effects of cavitation for activation.

  • Procedure:
    • Place the contaminant solution mixed with periodate in an ultrasonic reactor.
    • Apply ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) and power density (W/mL). The power and reactor geometry significantly influence results.
    • Control the solution temperature with a water bath, as cavitation generates heat.
    • Collect samples at intervals and analyze for contaminant degradation and iodate (IO₃⁻) formation.
  • Key Parameters: Ultrasonic power, frequency, periodate concentration, and temperature are major factors affecting efficiency. The initial degradation is often dominated by thermolysis at the cavitation bubble interface, while radical-driven oxidation becomes more significant over time [3].
Activation with Carbon Catalysts (e.g., Biochar)

This method explores metal-free, heterogeneous catalysis.

  • Procedure:
    • Synthesize and characterize the carbon catalyst (e.g., manganese-modified biochar).
    • Add a specific dosage of the catalyst (e.g., 0.1-0.5 g/L) to the contaminant and periodate solution.
    • Mix the suspension continuously (e.g., on a shaker) in the dark to avoid photo-activation.
    • Collect samples and filter them (e.g., with a 0.22 µm membrane) to remove catalyst particles before analysis.
  • Probe for Reactive Species: Use scavengers and electron paramagnetic resonance (EPR) to identify non-radical species. For example, adding sodium azide (NaN₃) to quench singlet oxygen (¹O₂) or using furfuryl alcohol (FFA) as a selective ¹O₂ probe [1].

Factors Influencing Reactivity and Performance

The efficiency of any periodate AOP is highly dependent on the operating conditions.

  • pH: The optimal pH varies by system. Metal-based systems often work best at near-neutral pH, while carbon-based or alkaline activation favors higher pH [4].
  • Periodate Dosage: There is an optimal molar ratio of PI to contaminant. Excess PI may not improve degradation and adds to cost [1].
  • Water Matrix: Inorganic anions (e.g., chloride, bicarbonate) and natural organic matter can scavenge reactive species, reducing the treatment efficiency for target contaminants [1] [2].
  • Presence of Iodate: IO₃⁻ is a common and non-toxic reaction byproduct. However, its concentration should be monitored, and total iodine content in treated water should be managed [3].

To help visualize how these different methods drive the degradation of pollutants, the following diagram illustrates the core pathways.

Periodate Periodate Activation Activation Periodate->Activation RadicalPath Radical Pathway Activation->RadicalPath e.g., UV, US, Metals NonRadicalPath Non-Radical Pathway Activation->NonRadicalPath e.g., Carbon, Alkaline IO3_radical IO₃• (Iodyl Radical) RadicalPath->IO3_radical OH_radical •OH (Hydroxyl Radical) RadicalPath->OH_radical O_radical O•⁻ (Atomic Oxygen) RadicalPath->O_radical Fe_high Fe(IV)=O (Ferryl Ion) NonRadicalPath->Fe_high SingletO2 ¹O₂ (Singlet Oxygen) NonRadicalPath->SingletO2 ElectronTransfer Electron Transfer NonRadicalPath->ElectronTransfer Pollutants Organic Pollutants Degradation Degradation Pollutants->Degradation Mineralization to CO₂, H₂O IO3_radical->Pollutants OH_radical->Pollutants O_radical->Pollutants Fe_high->Pollutants SingletO2->Pollutants ElectronTransfer->Pollutants

References

calcium periodate vs potassium periodate solubility and applications

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Properties

The table below summarizes the available data for potassium periodate. Note that the solubility of calcium periodate could not be found in the current search.

Property Potassium Periodate This compound
Chemical Formula KIO₄ [1] Information Missing
Molar Mass 230.00 g·mol⁻¹ [1] Information Missing
Solubility in Water 0.42 g/100 mL (at 20 °C) [1] Information Missing
Solubility Notes Low solubility; increases with temperature (0.17 g/100mL at 0°C to 7.87 g/100mL at 100°C) [1] Information Missing
Form White crystalline powder, available in metaperiodate form [1] Information Missing

Key Applications and Experimental Context

Potassium periodate and periodates in general have important uses in chemical synthesis and material science. Here are some key areas with their experimental contexts.

Pharmaceutical Synthesis & Organic Transformation

Periodates are valued in organic synthesis for their oxidizing properties.

  • Experimental Context: Periodate is used for difficult iodinations of alkenes and arenes and in the synthesis of N-protected α- and β-amino acids, as well as vinyl sulfones [2]. These processes are relevant to the production of Active Pharmaceutical Ingredients (APIs). The oxidation is typically conducted in an aqueous solution, and the reaction progress can be monitored by analytical methods like liquid chromatography [2].
Biomaterial Cross-linking

Periodate oxidation is a established method to modify and cross-link biomaterials.

  • Experimental Context: The periodate method is used to oxidize carbohydrate residues in glycoproteins or polymers like dextran [3] [4]. A typical protocol involves reacting the material with a 10 mg/mL sodium periodate solution in the dark for 15-30 minutes at room temperature [3]. The generated aldehyde groups can then form stable cross-links with amine groups on other molecules, a process used to create hydrogels for drug delivery [4]. The workflow is as follows:

G Start Start: Diol-containing polymer (e.g., dextran, glycoprotein) A Oxidation with NaIO₄ Start->A B Formation of aldehyde groups A->B C Cross-link with amine-containing polymer B->C D Stable biomaterial (e.g., hydrogel) C->D

Nanomaterial Isolation

A specific alkaline periodate oxidation process can be used to isolate cellulose nanocrystals (CNCs).

  • Experimental Context: In a novel method, microcrystalline cellulose is oxidized with periodic acid (H₅IO₆) at pH 10 and room temperature for 14 days in the dark [5]. This process selectively degrades the non-ordered regions of cellulose. The resulting CNCs are then purified through centrifugation, dialysis, and ultrasonication [5]. The selectivity of this process is illustrated below:

G Lignocellulose Lignocellulose Material Oxidation Alkaline Periodate Oxidation (pH 10) Lignocellulose->Oxidation Selective Selective oxidation and fragmentation of non-ordered regions Oxidation->Selective Release Release of Cellulose Nanocrystals (CNCs) Selective->Release

How to Proceed with the Comparison

Given the lack of direct data for this compound, I suggest the following approaches to build a more complete guide:

  • Check Specialized Databases: Search for this compound in chemical databases such as PubChem, SciFinder, or Reaxys, which often contain detailed physical property data.
  • Explore Underlying Reasons: The very low solubility of potassium periodate is a noted feature [1]. It is possible that this compound has even lower solubility, which could explain its absence from common applications and make its experimental handling and use in aqueous systems challenging. This hypothesis could be a point of discussion in your guide.

References

calcium periodate performance in battery systems vs other oxidants

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cathode Materials for Calcium-Ion Batteries

The table below summarizes key performance metrics for several promising cathode materials, as reported in recent scientific literature.

Material Class Specific Material Performance Metrics Electrolyte Key Findings/Mechanism
Polyanion-Based Na0.5VPO4.8F0.7 (NVPF) [1] ~87 mAh g⁻¹ at 25 mA g⁻¹; ~62 mAh g⁻¹ at 100 mA g⁻¹; 90% capacity retention after 500 cycles at ~3.2 V (vs. Ca/Ca²⁺) [1] 1 M Ca(PF6)2 in EC/PC [1] Robust open framework; minimal volume change (~1.4%); fast Ca²⁺ diffusion [1]
NASICON-Type NaV2(PO4)3 [2] High ionic conductivity; minimal volume change during cycling [2] N/A (Computational Study) [2] Open 3D framework provides large diffusion tunnels and interstitial vacancies for efficient Ca²⁺ mobility [2]
Organic Crystal Pentacenetetrone (PT) [3] 150.5 mAh g⁻¹ at 5 A g⁻¹; 86.1 mAh g⁻¹ at extremely high 100 A g⁻¹ (in aqueous cell) [3] Aqueous CaCl2 [3] Proton-assisted Ca²⁺ storage; weak π-π stacking allows flexible structure; 1D channels enable rapid diffusion [3]
Prussian Blue Analogues MnFe(CN)6 [1] Information missing (performance seldom exceeds 100 cycles) [1] N/A Large interstitial cavities allow 3D diffusion, but suffer from low bulk density and conductivity [2]

Experimental Insights and Protocols

For the materials listed above, here are some key experimental details that illustrate how performance is evaluated:

  • Material Synthesis and Cell Assembly for NVPF: The desodiated NVPF cathode was first prepared by electrochemically charging pristine NVPF to 4.5 V (vs. Na/Na⁺) in a sodium cell. The calcium cell was then constructed using this desodiated NVPF as the working electrode and activated carbon as the counter electrode, with 1 M Ca(PF₆)₂ in a mixture of ethylene carbonate/propylene carbonate (EC/PC) as the electrolyte [1].
  • Proton-Assisted Storage Mechanism in Organic Electrodes: A study on the Pentacenetetrone (PT) anode revealed that in aqueous electrolytes, protons (H⁺) participate in the charge storage process alongside Ca²⁺ ions. The highly reversible chemical adsorption and desorption of both ions with the material's carbonyl groups are key to its high capacity and remarkable rate capability [3].
  • Computational Screening for NASICON Materials: To accelerate the discovery of new cathodes, researchers use Density Functional Theory (DFT) and Machine Learning Interatomic Potential (MLIP) calculations. Materials are screened based on criteria such as formation energy, volume change during cycling, gravimetric capacity, and average voltage. This computational approach can be over 16 times faster than traditional experimental trial-and-error [2].

Research Workflow for Novel CIB Materials

The following diagram outlines a general experimental workflow for evaluating new battery materials, integrating the methodologies found in the search results.

Start Start: Identify/Design Material A Computational Screening (DFT, MLIP) Start->A B Material Synthesis (e.g., solid-state reaction) A->B Promising candidates C Structural & Chemical Characterization (XRD, FTIR) B->C D Electrochemical Cell Assembly (Coin cell configuration) C->D E Performance Testing (Cycling, Rate Capability) D->E F Mechanism Investigation (In-situ/Ex-situ techniques) E->F End Publish Findings & Data F->End

Research Gaps and Future Directions

The absence of data on calcium periodate highlights a potential gap in the current research landscape. If you are interested in exploring this compound, your investigation could focus on:

  • Synthesis and Stability: Developing reliable methods to synthesize this compound and assessing its stability in various non-aqueous battery electrolytes.
  • Electrochemical Activity: Testing its performance as a cathode active material, specifically looking at its operating voltage, capacity, and cycle life compared to the materials in the table above.
  • Energy Density Potential: Evaluating if its theoretical capacity and voltage offer a competitive advantage over existing cathodes.

References

validation of calcium periodate synthesis methods yield comparison

Author: Smolecule Technical Support Team. Date: February 2026

Calcium Periodate Synthesis Methods at a Glance

Method Key Principle Available Data & Potential Advantages Relevant Context
Precipitation [1] [2] Reaction of sodium periodate with a soluble calcium salt (e.g., CaCl₂). Most cited method. Yields a hydrated compound with formula approximately CaOH(H₄IO₆)·5H₂O [1]. Considered a straightforward procedure with high yields [2].
Electrochemical Synthesis [2] Anodic oxidation of iodate precursors (e.g., NaIO₃) in a calcium-containing electrolyte. Reported as a sustainable route. Achieves >90% conversion in continuous flow reactors [2]. Avoids use of chemical oxidants; enables continuous production [2].
Chlorine-Mediated Oxidation [2] Uses chlorine gas (Cl₂) to oxidize calcium iodate in alkaline conditions. Industrial high-throughput method. A cost-effective approach, though requires careful gas handling [2].

Detailed Protocol: Conventional Precipitation Method

Here is a detailed methodology for the precipitation synthesis of this compound, which is the most frequently referenced approach in the literature [1] [2].

  • Reaction: The synthesis is based on a metathesis reaction: 2 NaIO₄ + CaCl₂ → Ca(IO₄)₂ + 2 NaCl [2].
  • Procedure [2]:
    • Reaction Setup: Dissolve sodium periodate (NaIO₄) and calcium chloride (CaCl₂) in an aqueous medium.
    • Precipitation: The reaction leads to the precipitation of this compound. Key factors that influence the efficiency include the concentration of reactants, temperature, and stirring rate.
    • Work-up: The resulting precipitate is filtered, washed with deionized water to remove soluble salts like NaCl, and dried at 80–100°C.
  • Characterization & Purity Control: Industrially, the crude product can be purified by recrystallization from hot water. Quality is controlled using X-ray diffraction (XRD) to verify the crystal phase and iodometric titration to assay periodate content, with purities reaching ≥98% [2].
  • Note on Product Form: Research indicates that during this synthesis, metaperiodate anions (IO₄⁻) can convert to orthoperiodate anions (H₄IO₆²⁻), resulting in a hydrated compound with an estimated formula of CaOH(H₄IO₆)·5H₂O [1].

The following diagram outlines the decision-making workflow for selecting a synthesis method based on your goals.

Start Goal: Synthesize this compound Method1 Precipitation Method Start->Method1 Method2 Electrochemical Method Start->Method2 Method3 Chlorine-Mediated Oxidation Start->Method3 Criteria1 Primary Criteria: • Simplicity of setup • High yield • Laboratory scale Method1->Criteria1 Criteria2 Primary Criteria: • Sustainable process • Minimal chemical oxidants • Continuous production Method2->Criteria2 Criteria3 Primary Criteria: • Industrial high-throughput • Cost-effectiveness Method3->Criteria3 Output1 Expected Outcome: Well-established, high-yield protocol for research Criteria1->Output1 Output2 Expected Outcome: Green chemistry approach, >90% conversion reported Criteria2->Output2 Output3 Expected Outcome: Scalable industrial process, requires specialized equipment Criteria3->Output3

Application Context and Validation Notes

While direct yield comparisons are unavailable, the literature provides context for why these methods are used.

  • Material Properties: this compound synthesized via precipitation forms hydrated crystals, which can turn amorphous upon heating [1]. Its stability and specific interactions with biomolecules differentiate it from other periodates like sodium or potassium periodate [2].
  • Reported Performance: In application testing, this compound has shown promise as a high oxidation state cathode material in batteries, exhibiting a specific capacity of 460 mAh g⁻¹ [1]. Its strong oxidative properties are also useful for modifying carbohydrates and other biomolecules [2].

References

comparative analysis of periodate activation methods for water treatment

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Periodate Activation Methods

Activation Method Catalyst / Activator Target Pollutant(s) Key Performance Data Optimal Conditions / Experimental Notes Primary Reactive Species Identified

| Bioelectric Activation [1] | Electrogenic Bacteria (on Ti mesh or carbon cathode) | Carbamazepine (CBZ) and various micropollutants | 100% CBZ removal (20 min, pH 2) 100% CBZ removal (120 min, pH 6.4) 76% CBZ removal (30 min HRT, pH 8.5) | • PI dose: 1 mM • No external energy input • Pathway changes with pH (e.g., direct electron transfer at pH 2) | • IO₃• (under acidic conditions) • •O₂⁻ & ¹O₂ (under alkaline conditions) • •OH (with carbon cathode) | | Manganese-Modified Biochar (Mn@BC) [2] | Biochar from Phytolacca acinosa straw, modified with MnOx | Methylene Blue (MB) | 100% MB removal in ~15 minutes | • Wide pH adaptability (3.0 - 9.0) • High stability and reusability • Resists common anions | Free radicals and non-free radicals (specifics not listed in summary) | | Iodine-Doped Granular Activated Carbon (I-GAC) [3] | Granular Activated Carbon doped with I₃⁻ and I₅⁻ | Acid Orange 7 (AO7) | Superior degradation compared to unmodified GAC | • Effective at ambient temperature • Performance influenced by preparation conditions, pH, and anions | • IO₃• (dominant species) | | Photocatalytic (Carbon Nitride) [4] | Graphitic Carbon Nitride (g-C₃N₄) under Visible Light | Acid Orange 7 (AO7) | 92.3% AO7 removal in 60 minutes • Rate constant: 4.08 × 10⁻² min⁻¹ (51.3x faster than g-C₃N₄/PI in dark) | • Wide pH tolerance • Excellent removal in presence of various anions • Outperformed PMS, PDS, and H₂O₂ under same conditions | • •O₂⁻ (Superoxide anion) • ¹O₂ (Singlet oxygen) |


Detailed Experimental Protocols

For researchers looking to replicate or build upon these methods, here is a detailed breakdown of the key experimental procedures.

Bioelectric Activation Setup
  • System Setup: The process utilizes a bioelectrochemical system where electroactive bacteria grow on an electrode (e.g., Ti mesh or carbon-based cathode) and generate electrons metabolically [1].
  • Pollutant Degradation: A solution containing the target pollutant (e.g., 4.22 µM Carbamazepine) and periodate (e.g., 1 mM) is introduced. The biologically generated electrons directly or indirectly activate periodate without any applied voltage [1].
  • Analysis: Pollutant concentration is monitored over time (e.g., over 120 minutes) at different pH levels to determine removal efficiency and reaction kinetics [1].
Synthesis of Mn-Modified Biochar (Mn@BC)
  • Feedstock Preparation: Phytolacca acinosa straw is used as the raw material for biochar [2].
  • Impregnation & Pyrolysis: The biomass is impregnated with potassium permanganate (KMnO₄) solution and then subjected to pyrolysis under inert atmosphere to form the MnOx-modified biochar composite [2].
  • Degradation Experiment: In a typical test, the Mn@BC catalyst is added to a solution of Methylene Blue and periodate. The degradation is often optimized using statistical methods like Response Surface Methodology (RSM) [2].
Preparation of Iodine-Doped GAC (I-GAC)
  • Doping Process: Granular Activated Carbon (GAC) is modified by incorporating iodine species, resulting in the formation of triiodide (I₃⁻) and pentaiodide (I₅⁻) on its surface [3].
  • Characterization: The successful doping is confirmed through techniques like Scanning Electron Microscopy (SEM), Raman spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) [3].
  • Activity Test: The catalytic activity is evaluated by degrading Acid Orange 7. Parameters like catalyst preparation conditions, initial solution pH, and the effect of coexisting anions are investigated [3].
g-C₃N₄ Photocatalytic Activation
  • Catalyst Synthesis: Graphitic carbon nitride (g-C₃N₄) is synthesized via one-step thermal polymerization of melamine at 550°C for 6 hours [4].
  • Reaction Procedure: The degradation experiments are conducted in a beaker with magnetic stirring. A known amount of g-C₃N₄ and sodium periodate is added to the pollutant solution (e.g., AO7). The mixture is then illuminated under a visible light xenon lamp (with a UV filter) [4].
  • Species Identification: The dominant reactive species are identified using Electron Paramagnetic Resonance (EPR) and quenching experiments with specific scavengers (e.g., benzoquinone for •O₂⁻, histidine for ¹O₂) [4].

Method Workflows

To further aid understanding, the following diagrams illustrate the general workflows for two of the highlighted activation methods.

bioelectric_workflow Start Start: System Setup A Electroactive bacteria colonize electrode (e.g., Ti mesh) Start->A B Bacteria metabolize organic matter, generating electrons A->B C Electrons transfer to cathode surface B->C D Electrons activate Periodate (IO₄⁻) C->D E Generate Reactive Species (IO₃•, •O₂⁻, ¹O₂) D->E F Oxidize Target Pollutants E->F End End: Pollutant Degradation F->End

Bioelectric Activation Process

photocatalytic_workflow Start Start: Reaction Setup A Synthesize g-C₃N₄ catalyst via thermal polymerization Start->A B Mix g-C₃N₄ and periodate with pollutant in water A->B C Apply Visible Light Irradiation B->C D Light excites g-C₃N₄, generating electron-hole pairs C->D E Electrons activate PI D->E F Generate Reactive Species (•O₂⁻, ¹O₂) E->F G Degrade Organic Pollutants F->G End End: Pollutant Removal G->End

Photocatalytic Activation Process

Key Insights for Researchers

  • Trend Towards Metal-Free Systems: Methods like bioelectric and photocatalytic activation avoid metal leaching, making them promising for sustainable water treatment [1] [4].
  • pH-Dependent Mechanisms: The bioelectric activation process shows that reaction pathways and dominant reactive species can change significantly with pH, which is crucial for designing treatment systems for specific water matrices [1].
  • Synergy of Composite Materials: Modifying carbon-based materials (like biochar or GAC) with other elements (Mn, I) enhances electron transfer and catalytic activity, combining the advantages of both components [2] [3].

References

×

Hydrogen Bond Acceptor Count

8

Exact Mass

421.73085 g/mol

Monoisotopic Mass

421.73085 g/mol

Heavy Atom Count

11

UNII

S02F82PUTV

Wikipedia

Calcium periodate

Dates

Last modified: 08-10-2024

Explore Compound Types